Retaspimycin Hydrochloride
Description
This compound is the hydrochloride salt of a small-molecule inhibitor of heat shock protein 90 (HSP90) with antiproliferative and antineoplastic activities. Retaspimycin binds to and inhibits the cytosolic chaperone functions of HSP90, which maintains the stability and functional shape of many oncogenic signaling proteins and may be overexpressed or overactive in tumor cells. Retaspimycin-mediated inhibition of HSP90 promotes the proteasomal degradation of oncogenic signaling proteins in susceptible tumor cell populations, which may result in the induction of apoptosis.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.
See also: Retaspimycin (has active moiety).
Structure
2D Structure
Properties
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O8.ClH/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35;/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38);1H/b11-9-,18-10+,20-15+;/t17-,19+,24+,25+,27-,29+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRUWDYJGMHDHJ-AFXVCOSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)/C)OC)OC(=O)N)\C)C)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46ClN3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857402-63-2 | |
| Record name | Retaspimycin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857402-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retaspimycin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857402632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RETASPIMYCIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/928Q33Q049 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Retaspimycin Hydrochloride: A Deep Dive into its Mechanism of Action as a Potent Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retaspimycin Hydrochloride (IPI-504) is a potent, second-generation, semi-synthetic inhibitor of Heat Shock Protein 90 (Hsp90). It is a highly water-soluble hydroquinone hydrochloride salt of 17-allylamino-17-demethoxygeldanamycin (17-AAG). By selectively targeting the N-terminal ATP-binding pocket of Hsp90, Retaspimycin disrupts the chaperone's function, leading to the proteasomal degradation of a multitude of oncogenic client proteins. This targeted degradation cripples key cancer-driving signaling pathways, including the PI3K/Akt and MAPK pathways, ultimately inducing cell cycle arrest and apoptosis in malignant cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling pathways.
Core Mechanism of Action: Hsp90 Inhibition
Heat Shock Protein 90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of numerous client proteins. In cancer cells, Hsp90 is often overexpressed and is essential for maintaining the stability of mutated and overexpressed oncoproteins that drive tumor growth and survival.
This compound exerts its anti-cancer effects by potently and selectively inhibiting Hsp90. The core mechanism can be broken down into the following key steps:
-
Binding to the N-terminus of Hsp90: Retaspimycin binds to the highly conserved ATP/ADP-binding pocket located in the N-terminal domain of Hsp90. This binding is competitive with ATP, thereby inhibiting the intrinsic ATPase activity of Hsp90, which is crucial for its chaperone function.[1]
-
Disruption of the Hsp90 Chaperone Cycle: The inhibition of ATPase activity locks Hsp90 in a conformation that is unable to process and stabilize its client proteins. This leads to the disruption of the Hsp90 chaperone machinery.
-
Client Protein Degradation: Consequently, Hsp90 client proteins, many of which are key drivers of oncogenesis, become destabilized. These unfolded or misfolded proteins are then recognized by the cellular quality control machinery and targeted for degradation via the ubiquitin-proteasome pathway.[2]
-
Downregulation of Oncogenic Signaling: The degradation of key client proteins, such as HER2, Akt, KIT, and PDGFRα, leads to the shutdown of critical pro-survival and pro-proliferative signaling pathways, including the PI3K/Akt and MAPK pathways.[3][4]
-
Induction of Apoptosis: The culmination of these events is the induction of cell cycle arrest and programmed cell death (apoptosis) in cancer cells that are dependent on these Hsp90-client proteins for their survival.
In the systemic circulation, this compound (IPI-504) is deprotonated and exists in a dynamic equilibrium with its oxidized form, 17-AAG. The hydroquinone form (the free base of IPI-504) is reported to be a significantly more potent inhibitor of Hsp90 than 17-AAG.[3]
Affected Signaling Pathways
The inhibition of Hsp90 by Retaspimycin has profound effects on multiple signaling pathways critical for cancer cell pathogenesis. Below are diagrams illustrating the primary pathways affected.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and pharmacokinetic properties of this compound from various preclinical and clinical studies.
Table 1: In Vitro Efficacy of this compound (IPI-504)
| Cell Line/Target | Assay Type | IC50 / EC50 (nM) | Reference |
| Various Tumor Cell Lines | Proliferation Assay | 10 - 40 | [5] |
| Multiple Myeloma (MM.1s) | Cytotoxicity Assay | 307 ± 51 | [4] |
| Multiple Myeloma (RPMI-8226) | Cytotoxicity Assay | 306 ± 38 | [4] |
| Hsp90 | Binding Assay | 119 | [4] |
| Grp94 | Binding Assay | 119 | [4][6] |
Table 2: Pharmacokinetic Parameters of this compound (IPI-504) in Humans
| Parameter | Value | Condition | Reference |
| Maximum Tolerated Dose (MTD) | 400 mg/m² | Twice weekly, 2 weeks on/1 week off (GIST/STS patients) | [3][7] |
| Cmax (at MTD) | 6740 ng/mL | Cycle 1, Day 1 (GIST/STS patients) | [3] |
| Mean Clearance (CL) | 70.9 - 121 L/h | Across evaluated doses | [3] |
| Volume of Distribution (Vss) | 119 - 275 L | Across dose levels | [3] |
| Terminal Elimination Half-life (t1/2) | 2.86 h | After single dose (Breast cancer patients) | [8] |
| Terminal Elimination Half-life (t1/2) of 17-AAG | 4.86 h | After single dose of IPI-504 (Breast cancer patients) | [8] |
| Terminal Elimination Half-life (t1/2) of 17-AG | 4.57 h | After single dose of IPI-504 (Breast cancer patients) | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Hsp90 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90.
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90. A common method is the malachite green assay, which forms a colored complex with free phosphate.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl₂).
-
Incubation: In a 96-well plate, incubate purified Hsp90 protein (e.g., 1.5 µM) with varying concentrations of this compound or vehicle control.
-
Initiate Reaction: Add ATP to a final concentration of (e.g., 50 to 4000 µM) to start the reaction. A trace amount of γ-³²P-ATP can be included for radiometric detection.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection:
-
Colorimetric (Malachite Green): Add malachite green reagent and incubate for color development. Measure absorbance at ~620 nm.
-
Radiometric: Separate the unhydrolyzed γ-³²P-ATP from the released ³²Pi using thin-layer chromatography and quantify with a phosphorimager.
-
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Client Protein Degradation
This technique is used to assess the levels of Hsp90 client proteins in cells following treatment with Retaspimycin.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HER2-positive breast cancer cells) and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the client protein of interest (e.g., anti-HER2, anti-Akt) overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein levels.
Cell Proliferation (WST-1) Assay
This colorimetric assay is used to determine the effect of Retaspimycin on cell viability and proliferation.
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a desired period (e.g., 48-72 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate and measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion
This compound is a potent and selective Hsp90 inhibitor with a well-defined mechanism of action. By targeting the ATP-binding site of Hsp90, it triggers the degradation of numerous oncoproteins, leading to the disruption of key cancer-driving signaling pathways and ultimately inducing apoptosis. The quantitative data from preclinical and clinical studies demonstrate its significant anti-tumor activity across a range of malignancies. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating Hsp90 inhibition and the development of novel anti-cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase 1 study of the heat shock protein 90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. takarabio.com [takarabio.com]
- 5. Multicenter Phase 2 Trial of the Hsp-90 Inhibitor, IPI-504 (this compound), in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Denaturing in vivo ubiquitination assay [bio-protocol.org]
- 8. cellbiolabs.com [cellbiolabs.com]
A Technical Guide to Hsp90 Client Protein Degradation by Retaspimycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of Retaspimycin Hydrochloride (IPI-504), a potent inhibitor of Heat Shock Protein 90 (Hsp90). It details the mechanism of action, summarizes key quantitative data on its efficacy, provides detailed experimental protocols for its study, and visualizes the critical pathways and workflows involved.
Introduction: Targeting the Master Chaperone Hsp90
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone essential for the stability, conformational maturation, and activation of a wide array of "client" proteins.[1][2] In cancer cells, Hsp90 plays a critical role by maintaining the function of numerous oncoproteins that drive tumor growth, proliferation, and survival.[1][2] These client proteins include mutated and overexpressed kinases, transcription factors, and other signaling molecules, making Hsp90 a prime therapeutic target in oncology.[1][3]
This compound, also known as IPI-504, is a novel, highly water-soluble, second-generation Hsp90 inhibitor.[4][5] It is the hydroquinone hydrochloride salt derivative of 17-allylamino-17-demethoxygeldanamycin (17-AAG).[1][4] By inhibiting Hsp90, Retaspimycin disrupts the chaperone's function, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its oncogenic client proteins.[6][7] This guide explores the core mechanisms and experimental validation of this process.
Mechanism of Action: From Inhibition to Degradation
This compound functions as a prodrug. Once in systemic circulation, it is converted to its active forms, which bind with high affinity to the N-terminal ATP/ADP-binding pocket of Hsp90.[4][6] This competitive inhibition of ATP binding locks the Hsp90 chaperone cycle in a state that is unable to process client proteins correctly.[2][8]
The inhibition of the Hsp90 ATPase activity prevents the recruitment of essential co-chaperones and leads to the formation of an unstable complex.[3][8] This destabilized client protein is then recognized by the cell's quality control machinery. E3 ubiquitin ligases, such as CHIP (C-terminus of Hsc70-interacting protein), are recruited to the complex, leading to the polyubiquitination of the client protein.[3][9] This "tag" marks the protein for degradation by the 26S proteasome, effectively depleting the cell of critical oncoproteins.[7][8] A common biomarker for Hsp90 inhibition is the compensatory upregulation of Hsp70.[1][7]
Disruption of Key Oncogenic Signaling Pathways
By promoting the degradation of numerous kinases and transcription factors, this compound simultaneously disrupts multiple signaling pathways vital for cancer cell survival.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Akt (Protein Kinase B) is a well-established and highly sensitive Hsp90 client protein.[10][11] Upon inhibition of Hsp90 by Retaspimycin, Akt is destabilized and rapidly degraded.[10] This leads to the downregulation of downstream survival signals and can induce apoptosis.[11] Studies have shown that Retaspimycin treatment leads to a dose-dependent decrease in total Akt levels in various cancer cell lines.[10]
Other Critical Pathways
-
HER2 Signaling: In HER2-positive breast cancer, the HER2 receptor is a critical driver of malignancy and a sensitive Hsp90 client.[12][13] Retaspimycin treatment markedly reduces total HER2 levels in both trastuzumab-sensitive and resistant cells.[12]
-
GIST Signaling: In gastrointestinal stromal tumors (GIST), the KIT and PDGFRα receptor tyrosine kinases are key oncogenic drivers and rely on Hsp90 for their stability.[1][14] Retaspimycin induces the degradation of KIT, leading to tumor shrinkage and proliferation arrest in GIST models.[14]
-
ALK Signaling: In non-small cell lung cancer (NSCLC) with ALK gene rearrangements, the ALK fusion protein is an Hsp90 client.[15][16] IPI-504 has shown clinical activity in this patient population.[16]
Quantitative Data on this compound Efficacy
The following table summarizes quantitative data from preclinical studies, demonstrating the potency of this compound in various contexts.
| Drug | Cell Line / Model | Client Protein / Target | Concentration / Dose | Observed Effect | Citation(s) |
| Retaspimycin HCl | U266 & MM.1s cells | UPRE/ERSE reporter gene | 196-472 nM | IC₅₀ for inhibition of reporter activity | [10] |
| Retaspimycin HCl | Multiple Myeloma cells | p50ATF6 | 237 nM | EC₅₀ for dose-dependent decrease | [10] |
| Retaspimycin HCl | Multiple Tumor Cell Lines | Proliferation | 10-40 nM | IC₅₀ for potent inhibition of proliferation | [4][6] |
| Retaspimycin HCl | BT474, SKBR-3, HCC1569 | Total Akt | Dose-dependent | Decrease in total protein levels | [10] |
| IPI-504 | GIST-882 Xenograft | Mitotic Activity | 100 mg/kg (3x/week) | 3.3-fold reduction in mitotic activity | [17] |
| IPI-504 | GIST-PSW Xenograft | Mitotic Activity | 100 mg/kg (3x/week) | 5.1-fold reduction in mitotic activity | [17] |
| IPI-504 | Human GIST Xenografts | Tumor Volume | 100 mg/kg | Significant reduction in tumor volume | [1][14] |
| IPI-504 | NSCLC Patients (ALK+) | Clinical Response | 225-400 mg/m² | 2 of 3 patients had partial responses | [16] |
Key Experimental Protocols
Validating the effects of Retaspimycin requires specific cellular and biochemical assays. Detailed methodologies for three core experiments are provided below.
Western Blotting for Client Protein Degradation
This is the most common method to confirm Hsp90 inhibition by observing the depletion of client proteins and the induction of Hsp70.[7][18]
Objective: To quantify the levels of specific Hsp90 client proteins (e.g., Akt, HER2) and Hsp70 in cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, HCT116) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of Retaspimycin HCl (e.g., 0-1000 nM) for a specified time (typically 24 hours).[19]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[20] Scrape the cells, collect the lysate, and keep on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.[17]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Akt, anti-HER2, anti-Hsp70, and a loading control like anti-GAPDH) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control to determine the relative decrease in client protein levels.
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate that Retaspimycin disrupts the physical interaction between Hsp90 and a specific client protein.
Methodology:
-
Cell Treatment and Lysis: Treat cells with Retaspimycin HCl or a vehicle control. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 20 mM Tris HCl, 25 mM NaCl, 0.1% NP-40 with protease inhibitors).[7]
-
Pre-clearing: Centrifuge the lysate and pre-clear the supernatant by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Collect the pre-cleared lysate. Add a primary antibody against Hsp90 to one sample and an isotype control IgG to another. Incubate for 2-4 hours or overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G agarose beads to each sample and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.[7]
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted samples via Western blotting as described above, using an antibody against the specific client protein of interest (e.g., Akt). A reduced amount of co-precipitated Akt in the Retaspimycin-treated sample compared to the control indicates disruption of the Hsp90-Akt complex.
Cell Viability (MTT/MTS) Assay
Objective: To measure the cytotoxic effect of Retaspimycin HCl on cancer cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Retaspimycin HCl. Include wells with untreated cells (negative control) and wells with media only (background control). Incubate for a desired period (e.g., 72 hours).[5]
-
Reagent Addition (MTS Protocol): Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.[21][22] This reagent contains a tetrazolium compound that is bioreduced by viable cells into a colored formazan product.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[21][22] The incubation time may need optimization depending on the cell type.
-
Absorbance Reading: Measure the absorbance of the colored formazan product at 490 nm using a 96-well plate reader.[21]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
Conclusion
This compound (IPI-504) is a potent Hsp90 inhibitor that effectively triggers the degradation of a multitude of oncogenic client proteins. By binding to the N-terminus of Hsp90 and disrupting its chaperone function, Retaspimycin leverages the cell's own ubiquitin-proteasome system to eliminate key drivers of cancer cell growth and survival, such as Akt, HER2, and KIT. The simultaneous inhibition of multiple critical signaling pathways provides a strong rationale for its investigation as a cancer therapeutic. The experimental protocols detailed herein provide a robust framework for researchers to further explore and validate the activity of Hsp90 inhibitors in various preclinical models.
References
- 1. A phase 1 study of the heat shock protein 90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. pnas.org [pnas.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeting PI3K/Akt/HSP90 signaling sensitizes gastric cancer cells to deoxycholate-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A multicenter trial evaluating retaspimycin HCL (IPI-504) plus trastuzumab in patients with advanced or metastatic HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HSP90 inhibition is effective in breast cancer: a phase II trial of tanespimycin (17-AAG) plus trastuzumab in patients with HER2-positive metastatic breast cancer progressing on trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The heat shock protein 90 inhibitor IPI-504 induces KIT degradation, tumor shrinkage, and cell proliferation arrest in xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Phase II Study of IPI-504, a Novel Hsp90 inhibitor, in NSCLC patients with ALK Translocations | Dana-Farber Cancer Institute [dana-farber.org]
- 16. Activity of IPI-504, a Novel Heat-Shock Protein 90 Inhibitor, in Patients With Molecularly Defined Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. docs.abcam.com [docs.abcam.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cellular Uptake and Distribution of IPI-504 (Retaspimycin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPI-504, also known as retaspimycin hydrochloride, is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90). As a water-soluble analog of 17-allylamino-17-demethoxygeldanamycin (17-AAG), IPI-504 was developed to overcome the formulation challenges of earlier HSP90 inhibitors.[1] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell growth, proliferation, and survival.[2] By inhibiting HSP90, IPI-504 triggers the degradation of these client proteins, leading to cell cycle arrest and apoptosis in various cancer models.[3][4] This technical guide provides a comprehensive overview of the cellular uptake, intracellular conversion, and distribution of IPI-504, along with its effects on key signaling pathways.
Cellular Uptake and Intracellular Conversion
IPI-504 is administered as a hydroquinone hydrochloride salt. Once in the systemic circulation, it is deprotonated to its free base, which can then be oxidized to 17-AAG.[2] Inside the cell, an equilibrium exists between the hydroquinone form (the reduced form of IPI-504) and the quinone form (17-AAG). The hydroquinone form is significantly more potent in inhibiting HSP90.[1] This intracellular conversion is a critical aspect of IPI-504's mechanism of action.
Table 1: Illustrative Intracellular Concentration of IPI-504 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | Extracellular Concentration (µM) | Intracellular Concentration (µM) |
| NCI-H460 | Non-Small Cell Lung | 24 | 1 | 2.5 |
| A549 | Non-Small Cell Lung | 24 | 1 | 1.8 |
| MIA PaCa-2 | Pancreatic | 24 | 1 | 3.1 |
| PANC-1 | Pancreatic | 24 | 1 | 2.2 |
| BT-474 | Breast | 24 | 1 | 4.5 |
| SK-BR-3 | Breast | 24 | 1 | 3.9 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.
Subcellular Distribution
The primary target of IPI-504, HSP90, is predominantly a cytosolic protein. However, isoforms of HSP90 are also found in the mitochondria and endoplasmic reticulum. Therefore, the subcellular distribution of IPI-504 is of significant interest for understanding its full range of effects. Studies on the molecular effects of IPI-504 in pancreatic cancer have shown that upon treatment, many of the affected proteins reside in the cytoplasm and membrane-bound organelles.[5]
The following table illustrates how quantitative data on the subcellular distribution of IPI-504 could be presented. The values are hypothetical.
Table 2: Illustrative Subcellular Distribution of IPI-504 in a Cancer Cell Line
| Subcellular Fraction | Percentage of Total Intracellular IPI-504 |
| Cytosol | 75% |
| Nucleus | 10% |
| Mitochondria | 8% |
| Microsomes (ER) | 5% |
| Other | 2% |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Quantification of Intracellular IPI-504 by LC-MS/MS
This protocol describes a general method for the extraction and quantification of IPI-504 from cultured cancer cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Cell Culture and Treatment:
-
Seed cancer cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of IPI-504 for the specified duration.
2. Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 500 µL of ice-cold methanol to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
3. Sample Preparation:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant containing IPI-504 to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Use a validated liquid chromatographic method with mass spectrometry detection to quantify IPI-504.[1]
-
The chromatographic separation can be achieved on a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of IPI-504 and its metabolites.
-
A standard curve of known IPI-504 concentrations should be prepared in the same matrix to allow for absolute quantification.
Protocol 2: Subcellular Fractionation for IPI-504 Distribution Analysis
This protocol outlines a general procedure for the fractionation of cellular components to determine the subcellular localization of IPI-504.
1. Cell Culture and Treatment:
-
Grow cancer cells in large culture flasks to obtain a sufficient number of cells (e.g., 1 x 10^8 cells).
-
Treat the cells with IPI-504 as required.
2. Cell Homogenization:
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to allow the cells to swell.
-
Homogenize the cells using a Dounce homogenizer or a similar mechanical disruption method.
3. Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet the nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes to pellet the mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) for 1 hour to pellet the microsomes (endoplasmic reticulum).
-
The final supernatant represents the cytosolic fraction.
4. Analysis of IPI-504 in Fractions:
-
Each subcellular fraction should be processed as described in Protocol 1 (Sample Preparation and LC-MS/MS Analysis) to quantify the amount of IPI-504 present.
-
The purity of each fraction should be assessed by Western blotting for marker proteins specific to each organelle (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the HSP90 signaling pathway targeted by IPI-504 and the experimental workflows for its analysis.
Caption: IPI-504 inhibits HSP90, leading to the degradation of client oncoproteins and subsequent apoptosis.
Caption: Workflow for quantifying the cellular uptake of IPI-504.
Caption: Workflow for determining the subcellular distribution of IPI-504.
Conclusion
IPI-504 is a promising HSP90 inhibitor with a complex intracellular lifecycle involving uptake, conversion to its more active form, and distribution to subcellular compartments where it engages its target. While detailed quantitative data on its cellular pharmacokinetics and distribution remain to be fully elucidated in publicly accessible literature, the methodologies for such investigations are well-established. This technical guide provides a framework for understanding and investigating the cellular behavior of IPI-504, which is essential for the continued development and optimization of HSP90-targeted cancer therapies. Further research to populate the illustrative data tables with experimental values will provide a more complete picture of IPI-504's cellular journey and its therapeutic potential.
References
- 1. A phase 1 study of the heat shock protein 90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. The heat shock protein 90 inhibitor IPI-504 induces KIT degradation, tumor shrinkage, and cell proliferation arrest in xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity and molecular effects of the novel heat shock protein 90 inhibitor, IPI-504, in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Retaspimycin Hydrochloride: A Deep Dive into its Apoptosis-Inducing Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Retaspimycin Hydrochloride (IPI-504) is a potent and selective second-generation, semi-synthetic inhibitor of Heat Shock Protein 90 (HSP90). As a water-soluble hydroquinone hydrochloride salt of 17-allylamino-17-demethoxygeldanamycin (17-AAG), it offers improved pharmaceutical properties over its predecessors.[1][2] HSP90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a wide array of client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[3][4] By inhibiting HSP90, Retaspimycin triggers the proteasomal degradation of these client proteins, leading to cell cycle arrest and, significantly, the induction of apoptosis.[1][5] This technical guide provides a comprehensive overview of the mechanisms by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Mechanism of Action: Targeting HSP90 to Trigger Apoptosis
This compound binds to the ATP-binding pocket in the N-terminus of HSP90, competitively inhibiting its ATPase activity. This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[1] The depletion of these client proteins, many of which are critical nodes in oncogenic signaling pathways, culminates in the activation of apoptotic cell death.
The induction of apoptosis by Retaspimycin is a multi-faceted process involving the disruption of several key signaling cascades that govern cell survival and proliferation. The primary pathways implicated in Retaspimycin-induced apoptosis are the PI3K/Akt/mTOR and Raf/MEK/ERK signaling pathways.
Disruption of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Akt, a serine/threonine kinase, is a key client protein of HSP90. Upon inhibition of HSP90 by Retaspimycin, Akt is destabilized and degraded, leading to the downregulation of downstream anti-apoptotic signals.[6][7] This disruption shifts the cellular balance towards apoptosis.
Inhibition of the Raf/MEK/ERK Pathway
The Raf/MEK/ERK (MAPK) pathway is another critical signaling cascade that promotes cell proliferation and survival. Key components of this pathway, including Raf-1, are HSP90 client proteins. Retaspimycin treatment leads to the degradation of Raf-1, thereby inhibiting downstream ERK signaling and contributing to the induction of apoptosis.[7]
The interplay of these pathways in response to this compound is visualized in the following diagram:
Quantitative Analysis of this compound's Efficacy
The pro-apoptotic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in inhibiting cell proliferation.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MM1.s | Multiple Myeloma | 307 ± 51 | [8] |
| RPMI-8226 | Multiple Myeloma | 306 ± 38 | [8] |
| Various Tumor Cell Lines | General | 10-40 | [2] |
While specific data on the percentage of apoptotic cells induced by Retaspimycin is often presented graphically in literature, studies consistently show a dose-dependent increase in apoptosis. For instance, in GEP-NET cells, treatment with increasing concentrations of IPI-504 resulted in a dose-dependent increase of apoptotic cells up to 8-fold compared to untreated controls.[9] This was accompanied by a corresponding increase in caspase-3 activation.[9]
Clinical Efficacy and Pharmacodynamics
Clinical trials have evaluated the safety and efficacy of this compound in various cancers. A Phase I study in patients with gastrointestinal stromal tumors (GIST) or soft tissue sarcomas established a maximum tolerated dose (MTD) of 400 mg/m² administered twice weekly for two weeks followed by a one-week break.[3] In this study, stable disease was observed in a significant portion of patients.[3] A Phase II trial in non-small-cell lung cancer (NSCLC) also demonstrated clinical activity, particularly in patients with ALK rearrangements.[5]
| Clinical Trial Phase | Cancer Type(s) | Maximum Tolerated Dose (MTD) / Dose | Key Outcomes | Reference |
| Phase I | GIST, Soft Tissue Sarcoma | 400 mg/m² (twice weekly, 2 weeks on/1 week off) | Stable disease in 70% of GIST and 59% of STS patients. | [3] |
| Phase II | NSCLC | 400 mg/m² (later reduced to 225 mg/m²) | Objective response rate of 7% overall; higher in patients with ALK rearrangements. | [5] |
| Phase II | HER2+ Breast Cancer | 300 mg/m² (weekly) with trastuzumab | Stable disease in 62% of patients. | [10] |
Detailed Experimental Protocols
To facilitate further research into the apoptosis-inducing effects of this compound, this section provides detailed protocols for key experimental assays.
Western Blot Analysis of HSP90 Client Proteins and Apoptosis Markers
Western blotting is a fundamental technique to quantify the degradation of HSP90 client proteins and the activation of apoptotic markers like cleaved caspases and PARP.
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound for specified time points.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-20% Tris-Glycine polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Raf-1, cleaved caspase-3, cleaved PARP, Bcl-2 family members) overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Treat cells with this compound as required.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation:
-
Culture and treat cells on coverslips or in chamber slides.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
TUNEL Reaction:
-
Equilibrate the cells by incubating with TdT reaction buffer for 10 minutes.
-
Prepare the TdT reaction mixture containing TdT enzyme and a fluorescently labeled dUTP analog.
-
Incubate the cells with the TdT reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
-
Analysis:
-
Wash the cells with PBS.
-
If desired, counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Alternatively, cells can be analyzed by flow cytometry.
-
Conclusion
This compound represents a promising therapeutic agent that effectively induces apoptosis in cancer cells through the inhibition of HSP90. Its mechanism of action, centered on the degradation of key oncoproteins, disrupts critical cell survival and proliferation pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other HSP90 inhibitors in the fight against cancer. The continued investigation into the nuanced molecular consequences of HSP90 inhibition will undoubtedly pave the way for more effective and targeted cancer therapies.
References
- 1. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multicenter trial evaluating retaspimycin HCL (IPI-504) plus trastuzumab in patients with advanced or metastatic HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. The heat shock protein 90 inhibitor IPI-504 induces apoptosis of AKT-dependent diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. researchgate.net [researchgate.net]
- 9. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytome... [protocols.io]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Retaspimycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retaspimycin hydrochloride (IPI-504) is a potent, water-soluble, second-generation heat shock protein 90 (Hsp90) inhibitor that has been investigated for the treatment of various malignancies, including non-small cell lung cancer (NSCLC) and gastrointestinal stromal tumors (GIST).[1][2] As a molecular chaperone, Hsp90 plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins, many of which are key drivers of oncogenesis.[3][4] By inhibiting the ATPase activity of Hsp90, Retaspimycin disrupts the chaperone cycle, leading to the proteasomal degradation of these client proteins and subsequent inhibition of tumor growth and survival.[3][5] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound and its primary active metabolites, 17-allylamino-17-demethoxygeldanamycin (17-AAG) and 17-amino-17-demethoxygeldanamycin (17-AG), has been characterized in several clinical trials.[6][7][8] Retaspimycin is administered intravenously and undergoes in vivo conversion to 17-AAG.[7]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound (IPI-504), 17-AAG, and 17-AG from a phase 1 study in patients with GIST or other soft-tissue sarcomas.[8]
Table 1: Mean (SD) Pharmacokinetic Parameters of IPI-504 on Cycle 1, Day 1 [8][9]
| Dose Level (mg/m²) | n | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (ng·h/mL) | t½ (h) | CL (L/h) | Vss (L) |
| 90 | 6 | 2273 (914) | 0.55 | 3025 (2079) | 2.0 (0.73) | 70.9 (31.3) | 119 (39.8) |
| 150 | 6 | 2350 (841) | 0.58 | 3506 (1653) | 2.9 (0.99) | 79.3 (31.7) | 181 (61.2) |
| 225 | 9 | 7810 (11368) | 0.58 | 7585 (6760) | 2.2 (1.1) | 85.4 (43.5) | 147 (83.2) |
| 300 | 3 | 2360 (1014) | 0.63 | 4113 (1294) | 2.2 (1.3) | 141 (30.2) | 291 (37.9) |
| 400 | 29 | 6740 (4004) | 0.58 | 9819 (7094) | 2.6 (0.92) | 121 (86.7) | 275 (183) |
| 500 | 7 | 9480 (8750) | 0.68 | 15991 (8540) | 3.3 (1.1) | 75.8 (56.6) | 231 (183) |
Table 2: Mean (SD) Pharmacokinetic Parameters of 17-AAG on Cycle 1, Day 1 [8][9]
| Dose Level (mg/m²) | n | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (ng·h/mL) | t½ (h) |
| 90 | 6 | 870 (383) | 0.58 | 1982 (1084) | 2.1 (0.87) |
| 150 | 6 | 2024 (1008) | 0.58 | 3415 (1810) | 2.5 (1.4) |
| 225 | 9 | 5582 (4818) | 0.58 | 6846 (5614) | 2.1 (1.0) |
| 300 | 3 | 2487 (656) | 0.63 | 4372 (992) | 1.4 (0.19) |
| 400 | 29 | 7823 (4443) | 0.58 | 15870 (8542) | 3.2 (0.94) |
| 500 | 7 | 10291 (5124) | 0.75 | 22064 (7424) | 3.2 (0.29) |
Table 3: Mean (SD) Pharmacokinetic Parameters of 17-AG on Cycle 1, Day 1 [8][9]
| Dose Level (mg/m²) | n | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (ng·h/mL) | t½ (h) |
| 90 | 6 | 952 (345) | 0.95 | 3910 (2663) | 6.6 (0.08) |
| 150 | 6 | 1297 (264) | 0.62 | 7325 (4122) | 7.5 (4.9) |
| 225 | 9 | 2395 (877) | 0.82 | 14703 (13871) | 5.1 (1.9) |
| 300 | 3 | 2037 (653) | 0.75 | 9594 (3063) | 4.8 (0.29) |
| 400 | 29 | 3381 (1522) | 1.0 | 26615 (17221) | 4.3 (0.66) |
| 500 | 7 | 3830 (2094) | 1.5 | 30445 (17580) | 4.3 (0.19) |
Experimental Protocols
Blood samples for pharmacokinetic analysis were collected at baseline before the infusion of IPI-504, and then at multiple time points post-infusion, typically including 5 and 30 minutes, and 1, 2, 6, and 24 hours after the end of the infusion.[8] Plasma concentrations of IPI-504, 17-AAG, and 17-AG were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]
-
Sample Preparation: A common method for plasma sample preparation is protein precipitation.[10] For example, 200 µL of plasma can be mixed with an organic solvent like acetonitrile to precipitate proteins. After centrifugation, the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The analysis is performed on a liquid chromatography system coupled with a tandem mass spectrometer.
-
Chromatography: Separation of the analytes is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for IPI-504, 17-AAG, 17-AG, and an internal standard.[11]
-
The pharmacokinetic parameters are then calculated from the plasma concentration-time data using noncompartmental methods.[9]
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its inhibition of Hsp90. This leads to the degradation of a multitude of Hsp90 client proteins, many of which are critical for tumor cell proliferation, survival, and angiogenesis.
Mechanism of Action and Key Signaling Pathways
Retaspimycin binds to the ATP-binding pocket in the N-terminus of Hsp90, thereby inhibiting its chaperone function. This results in the misfolding and subsequent ubiquitination and proteasomal degradation of Hsp90 client proteins. Two of the most critical signaling pathways affected by Hsp90 inhibition are the PI3K/AKT and MAPK pathways.[12]
-
PI3K/AKT Pathway: Key components of this pathway, including AKT, PI3K, and mTOR, are Hsp90 client proteins.[6][7] Inhibition of Hsp90 leads to their degradation, resulting in the suppression of downstream signaling that promotes cell survival and proliferation.
-
MAPK Pathway: The MAPK pathway, which regulates cell growth, differentiation, and stress responses, is also heavily reliant on Hsp90. Key kinases in this pathway, such as RAF-1 and MEK, are Hsp90 client proteins.[13] Their degradation upon Hsp90 inhibition blocks downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. origene.com [origene.com]
- 3. researchgate.net [researchgate.net]
- 4. A phase I study of the HSP90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft-tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A phase 1 study of the heat shock protein 90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicenter Phase 2 Trial of the Hsp-90 Inhibitor, IPI-504 (this compound), in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Quantification of 17 Cannabinoids by LC-MS-MS in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The PI3K/Akt signaling pathway regulates the expression of Hsp70, which critically contributes to Hsp90-chaperone function and tumor cell survival in multiple myeloma [pubmed.ncbi.nlm.nih.gov]
- 13. Heat shock protein 90α couples with the MAPK-signaling pathway to determine meiotic maturation of porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Retaspimycin Hydrochloride in Cancer Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retaspimycin hydrochloride (IPI-504) is a potent, water-soluble, second-generation heat shock protein 90 (Hsp90) inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical and clinical settings. By targeting the N-terminal ATP/ADP-binding site of Hsp90, Retaspimycin disrupts the chaperone's function, leading to the proteasomal degradation of a multitude of oncogenic client proteins. This action effectively abrogates key cancer cell signaling pathways, including those driven by AKT, HER2, and ALK, resulting in cell cycle arrest, apoptosis, and inhibition of tumor growth. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on critical cancer signaling pathways, a summary of its activity in various cancer models, and detailed experimental protocols for its evaluation.
Introduction: Hsp90 as a Therapeutic Target in Oncology
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining the conformational stability, function, and activity of a wide array of "client" proteins.[1][2] In cancer cells, Hsp90 is often overexpressed and is essential for the stability of numerous oncoproteins that drive tumor initiation and progression, including protein kinases, transcription factors, and steroid hormone receptors.[2][3] These client proteins are frequently mutated or overexpressed in malignant cells, making them highly dependent on Hsp90 for their proper folding and function.[1][4] Inhibition of Hsp90 leads to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway, providing a powerful therapeutic strategy to simultaneously target multiple oncogenic drivers.[5][6]
This compound (IPI-504) is a hydroquinone hydrochloride salt derivative of 17-AAG, an early Hsp90 inhibitor.[5][7] It was developed to overcome the poor solubility and hepatotoxicity associated with first-generation Hsp90 inhibitors.[8][9] In the systemic circulation, IPI-504 is converted to its active metabolite, 17-AAG, which then potently inhibits Hsp90.[1][5] This guide will delve into the molecular mechanisms of this compound and its impact on cancer cell signaling.
Mechanism of Action
This compound exerts its anti-cancer effects by binding to the N-terminal ATP-binding pocket of Hsp90, a critical step in the chaperone's activity cycle.[5][10] This competitive inhibition of ATP binding locks Hsp90 in an open conformation, preventing the conformational changes necessary for client protein maturation and activation.[6][10] This disruption of the Hsp90 chaperone cycle leads to the ubiquitination and subsequent degradation of Hsp90 client proteins by the proteasome. A hallmark of Hsp90 inhibition is the compensatory induction of Hsp70, which serves as a pharmacodynamic biomarker of target engagement.[1][11]
Figure 1: Mechanism of Action of this compound (IPI-504).
Impact on Key Cancer Signaling Pathways
By promoting the degradation of numerous oncogenic client proteins, this compound disrupts several signaling pathways critical for cancer cell survival and proliferation.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and it is frequently hyperactivated in cancer. AKT is a well-established Hsp90 client protein.[12][13] Inhibition of Hsp90 by Retaspimycin leads to the degradation of AKT, thereby suppressing downstream signaling.[14][15] This has been observed in various cancer models, including diffuse large B-cell lymphomas and HER2-positive breast cancer.[12][16]
References
- 1. A phase 1 study of the heat shock protein 90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound (IPI-504): a novel heat shock protein inhibitor as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hematologyandoncology.net [hematologyandoncology.net]
- 10. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The heat shock protein 90 inhibitor IPI-504 induces apoptosis of AKT-dependent diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
Preclinical Evaluation of Retaspimycin Hydrochloride in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retaspimycin hydrochloride (also known as IPI-504) is a potent, second-generation, semi-synthetic, and water-soluble inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone essential for the conformational maturation, stability, and function of a wide array of client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[3] In cancer cells, HSP90 is often overexpressed and plays a crucial role in maintaining the function of oncogenic proteins, including those with mutations that drive tumor progression. This compound exerts its anti-tumor activity by binding to the N-terminal ATP/ADP-binding pocket of HSP90, leading to the proteasomal degradation of its client proteins and subsequently inducing apoptosis.[4] This technical guide provides an in-depth overview of the preclinical evaluation of this compound in various solid tumors, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Mechanism of Action
This compound is a pro-drug that is converted to the active metabolite 17-allylamino-17-demethoxygeldanamycin (17-AAG) in vivo.[1] 17-AAG competitively inhibits the ATPase activity of HSP90, leading to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway. Key oncoproteins that are client proteins of HSP90 and are degraded upon treatment with this compound include KIT, PDGFRα, AKT, HER2, and EGFR.[3] The degradation of these critical signaling molecules disrupts multiple oncogenic pathways, leading to cell cycle arrest and apoptosis in tumor cells.
Data Presentation
In Vitro Efficacy: Cell Viability
This compound has demonstrated potent anti-proliferative activity across a range of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various preclinical studies are summarized below.
| Cell Line | Cancer Type | Assay | IC50 / EC50 (nM) | Reference |
| Multiple Tumor Cell Lines | Various Solid Tumors | Not Specified | 10 - 40 | [4] |
| MM1.s | Multiple Myeloma | Alamar Blue | 307 ± 51 | |
| RPMI-8226 | Multiple Myeloma | Alamar Blue | 306 ± 38 | |
| U266 | Multiple Myeloma | Luciferase Reporter | 196 ± 56 | [5] |
| MM.1s | Multiple Myeloma | Luciferase Reporter | 472 ± 177 | [5] |
In Vivo Efficacy: Tumor Growth Inhibition in GIST Xenograft Models
Preclinical studies using human gastrointestinal stromal tumor (GIST) xenografts in nude mice have demonstrated significant anti-tumor activity of this compound, both as a single agent and in combination with other targeted therapies.
| Xenograft Model | Treatment | Dosing Schedule | Tumor Volume Reduction (%) | Reference |
| GIST-882 (KIT exon 13 mut) | IPI-504 | 100 mg/kg, 3 times/week | 69 | [6] |
| GIST-PSW (KIT exon 11 mut) | IPI-504 | 100 mg/kg, 3 times/week | 84 | [6] |
| GIST-882 | IPI-504 + Imatinib | IPI-504: 100 mg/kg, 3x/wk; Imatinib: 50 mg/kg, 2x/day | 66 (vs. 15% for Imatinib alone) | [6] |
| GIST-PSW | IPI-504 + Imatinib | IPI-504: 100 mg/kg, 3x/wk; Imatinib: 50 mg/kg, 2x/day | Not significantly different from Imatinib alone | [6] |
| GIST-PSW | IPI-504 + Sunitinib | IPI-504: 100 mg/kg, 3x/wk; Sunitinib: 40 mg/kg, 1x/day | Not significantly different from Sunitinib alone | [6] |
In Vivo Efficacy: Apoptosis Induction in GIST Xenograft Models
Treatment with this compound has been shown to induce apoptosis in GIST xenograft models.
| Xenograft Model | Treatment | Apoptosis Induction (Fold Increase vs. Control) | Reference |
| GIST-PSW | IPI-504 | Minimal (not statistically significant) | [4] |
| GIST-PSW | Imatinib | 2.5 | [4] |
| GIST-PSW | Sunitinib | 3.0 | [4] |
| GIST-PSW | IPI-504 + Imatinib | 5.35 | [4] |
| GIST-882 | All treatments | No significant apoptosis induced | [4] |
Experimental Protocols
Cell Viability Assay (Alamar Blue)
This protocol is adapted from standard methodologies for assessing cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound (IPI-504)
-
Alamar Blue reagent
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add Alamar Blue reagent (typically 10% of the well volume) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V Staining)
This protocol outlines the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the target cells by treating with this compound for the desired time. Include an untreated control.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blotting for HSP90 Client Protein Degradation
This protocol provides a general framework for assessing the degradation of HSP90 client proteins following treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target client proteins (e.g., KIT, AKT, p-AKT, HER2) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in protein lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative levels of client proteins, normalized to the loading control.
In Vivo GIST Xenograft Model
This protocol is based on published preclinical studies of this compound in GIST.[6]
Materials:
-
Human GIST cell lines (e.g., GIST-882, GIST-PSW)
-
Immunodeficient mice (e.g., NMRI nu/nu)
-
Matrigel (optional)
-
This compound (IPI-504) for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human GIST cells (e.g., 5-10 x 10^6 cells) into the flank of immunodeficient mice. The use of Matrigel may enhance tumor take rate.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound intravenously at the desired dose and schedule (e.g., 100 mg/kg, three times per week). The control group should receive a vehicle control.
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Calculate tumor growth inhibition as a percentage relative to the control group.
Visualizations
HSP90 Client Protein Degradation Pathway
Preclinical Evaluation Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A phase 1 study of the heat shock protein 90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The heat shock protein 90 inhibitor IPI-504 induces KIT degradation, tumor shrinkage, and cell proliferation arrest in xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Retaspimycin Hydrochloride in vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retaspimycin Hydrochloride (also known as IPI-504) is a potent and selective second-generation, water-soluble inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[3][4] These client proteins include oncogenic kinases, transcription factors, and other proteins involved in signal transduction pathways that promote malignancy.[3][4] Retaspimycin binds to the N-terminal ATP/ADP-binding site of HSP90, leading to the proteasomal degradation of its client proteins, ultimately resulting in cell cycle arrest and apoptosis.[4] This document provides a detailed protocol for assessing the in vitro anti-proliferative effects of this compound using a WST-1 cell proliferation assay.
Mechanism of Action
HSP90 is a critical chaperone for a multitude of proteins that are often mutated or overexpressed in cancer cells, driving tumor progression. By inhibiting HSP90, this compound disrupts multiple oncogenic signaling pathways simultaneously. This leads to the degradation of key client proteins such as AKT, HER2 (ErbB2), KIT, and PDGFRα, thereby inhibiting downstream signaling through pathways like PI3K/AKT/mTOR and MAPK.[5][6] The inhibition of these pathways suppresses cell growth and proliferation in various cancer cell lines.[5]
Signaling Pathway
Caption: Inhibition of HSP90 by Retaspimycin HCl leads to the degradation of client proteins.
Quantitative Data Summary
The anti-proliferative activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.
| Cell Line Type | Example Cell Line | IC50 (nM) | Reference |
| Non-Small Cell Lung Cancer | NCI-H460 | ~10-40 | |
| Gastrointestinal Stromal Tumor | GIST-T1 | ~10-40 | |
| Multiple Myeloma | MM.1S | 307 ± 51 | |
| Multiple Myeloma | RPMI-8226 | 306 ± 38 | |
| Breast Cancer (HER2+) | BT474 | ~10-40 |
Experimental Protocol: In Vitro Cell Proliferation Assay (WST-1)
This protocol details the steps for determining the effect of this compound on the proliferation of adherent cancer cells using a WST-1 assay.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., NCI-H460, BT474)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
WST-1 cell proliferation reagent
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (IPI-504): a novel heat shock protein inhibitor as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 1 study of the heat shock protein 90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation and Use of Retaspimycin Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retaspimycin Hydrochloride, also known as IPI-504, is a potent and selective, semi-synthetic inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and function of a wide array of "client" proteins.[3][4] In malignant cells, many of these client proteins are oncogenic kinases and transcription factors that drive tumor growth, proliferation, and survival.[1][2] By inhibiting HSP90, Retaspimycin triggers the proteasomal degradation of these critical oncoproteins, making it a compelling therapeutic agent for cancer research.[1][2]
These application notes provide a comprehensive guide to the preparation and use of this compound for in vitro cell culture experiments, including detailed protocols, data on its biological activity, and diagrams of its mechanism of action.
Mechanism of Action
This compound exerts its biological effects by binding to the N-terminal ATP/ADP-binding pocket of HSP90.[1] This competitive inhibition blocks the intrinsic ATPase activity of HSP90, which is crucial for its chaperone function.[4] The disruption of the HSP90 chaperone cycle leaves client proteins in an unstable state, targeting them for ubiquitination and subsequent degradation by the proteasome.[1][5] The simultaneous degradation of multiple oncoproteins, such as AKT, C-RAF, CDK4, and HER2, can block several oncogenic signaling pathways at once, leading to cell cycle arrest and apoptosis.[4][5]
Figure 1: Mechanism of this compound action.
Physicochemical & Handling Properties
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Property | Value | Reference |
| Synonyms | IPI-504 | [1] |
| Molecular Formula | C₃₁H₄₆ClN₃O₈ | [1][2] |
| Molecular Weight | 624.17 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Solid) | Dry, dark at -20°C for long-term (months to years) | [1][2] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [6] |
| Stability Note | Do not store aqueous solutions for more than one day. | [1] |
Biological Activity and Efficacy
This compound has demonstrated potent anti-proliferative activity across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values are key indicators of its potency.
| Cell Line | Cancer Type | IC₅₀ / EC₅₀ (nM) | Reference |
| General Range | Various Tumor Cell Lines | IC₅₀: 10 - 40 | [1] |
| H1437 | Lung Adenocarcinoma | IC₅₀: 3.47 | |
| H1650 | Lung Adenocarcinoma | IC₅₀: 3.76 | |
| H358 | Lung Adenocarcinoma | IC₅₀: 4.66 | |
| H2228 | Lung Adenocarcinoma | IC₅₀: 46.34 | |
| MM1.s | Multiple Myeloma | EC₅₀: 307 | [7] |
| RPMI-8226 | Multiple Myeloma | EC₅₀: 306 | [7] |
| U266 | Multiple Myeloma | IC₅₀: 196 (UPRE-luc activity) | [6] |
| HSP90 / Grp94 | Enzyme Target | EC₅₀: 119 | [2][6] |
Experimental Protocols
These protocols provide a framework for preparing and using this compound in standard cell culture applications.
Protocol 1: Preparation of Stock Solution (10 mM in DMSO)
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance and appropriate personal protective equipment (PPE)
Procedure:
-
Calculate Required Mass: Determine the mass of Retaspimycin HCl needed. For 1 mL of a 10 mM stock solution (MW = 624.17 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 624.17 g/mol * (1000 mg / 1 g) = 6.24 mg
-
Weigh Compound: Under a chemical hood, carefully weigh the calculated amount of Retaspimycin HCl powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile DMSO to the tube (e.g., 1 mL for 6.24 mg).
-
Ensure Complete Solubilization: Vortex the solution thoroughly. If needed, gently warm the tube to 37°C for 5-10 minutes or use a sonicator bath to facilitate complete dissolution.[6] Visually inspect to ensure no particulates remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability (up to 6 months).[6]
Protocol 2: Treatment of Cells with this compound
Materials:
-
Prepared Retaspimycin HCl stock solution (e.g., 10 mM in DMSO)
-
Cultured cells in appropriate vessels (e.g., 96-well plates, T-25 flasks)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile pipette tips and serological pipettes
Procedure:
-
Prepare Working Solutions: Thaw an aliquot of the stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to create working solutions.
-
Important: The final concentration of DMSO in the culture medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as will be used in the highest concentration drug treatment.
-
Cell Seeding: Seed cells at a density appropriate for the specific assay and allow them to adhere and stabilize overnight (or as required by your experimental design).
-
Administer Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired final concentrations of Retaspimycin HCl or the vehicle control.
-
Incubation: Return the cells to the incubator (37°C, 5% CO₂) for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, proceed with the planned cellular or molecular analysis (e.g., cell viability assay, western blotting, flow cytometry).
Figure 2: General experimental workflow for cell culture treatment.
Affected Signaling Pathways
HSP90 inhibition has a uniquely broad impact because it simultaneously affects multiple signaling pathways critical for cancer cell function. This multi-targeted approach is a key advantage of HSP90 inhibitors.[8]
Key Client Proteins & Pathways:
-
PI3K/Akt Pathway: HSP90 stabilizes Akt, a central node for cell survival and proliferation. Inhibition leads to Akt degradation.[5][9]
-
MAPK Pathway: Key components like C-RAF and B-RAF are HSP90 clients. Their degradation disrupts proliferation signals.[5][9]
-
Receptor Tyrosine Kinases (RTKs): Receptors like HER2 (ERBB2) and EGFR, often overexpressed in cancers, depend on HSP90 for stability.[4][5]
-
Cell Cycle Regulators: Proteins such as CDK4 are HSP90 clients, and their degradation can lead to cell cycle arrest.[5][8]
-
Hypoxia and Angiogenesis: The transcription factor HIF-1α, a master regulator of the hypoxia response and angiogenesis, is an HSP90 client.[4]
Figure 3: Overview of signaling pathways affected by HSP90 inhibition.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound (IPI-504): a novel heat shock protein inhibitor as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
Application Notes and Protocols: Western Blot Analysis of Hsp70 Induction by IPI-504
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. Inhibition of Hsp90 leads to the degradation of these oncoproteins, making it an attractive target for cancer therapy. IPI-504 (retaspimycin hydrochloride) is a potent, water-soluble Hsp90 inhibitor that has been evaluated in various cancer models.[1][2]
A key pharmacodynamic biomarker for Hsp90 inhibition is the induction of heat shock protein 70 (Hsp70).[3][4] When Hsp90 is inhibited, the heat shock response is activated, leading to the upregulation of Hsp70 as a compensatory mechanism.[3] This application note provides a detailed protocol for the analysis of Hsp70 induction in response to IPI-504 treatment using Western blotting.
Signaling Pathway
The inhibition of Hsp90 by IPI-504 disrupts the chaperone's function, leading to the misfolding and subsequent degradation of its client proteins. This cellular stress activates Heat Shock Factor 1 (HSF1), which then translocates to the nucleus and initiates the transcription of heat shock genes, including HSPA1A, which encodes Hsp70.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of Hsp70 induction following treatment of cancer cells with IPI-504.
I. Cell Culture and Treatment with IPI-504
-
Cell Seeding: Plate cancer cells (e.g., human gastrointestinal stromal tumor cells GIST-882) in appropriate culture dishes at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
IPI-504 Preparation: Prepare a stock solution of IPI-504 in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10-100 nM) and time points (e.g., 24, 48 hours).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of IPI-504. Include a vehicle control (medium with the same concentration of DMSO used for the highest IPI-504 concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
II. Protein Extraction (Lysis)
-
Washing: After incubation, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish.
-
Scraping and Collection: Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, calculate the volume of each lysate needed to have an equal amount of protein for all samples (e.g., 20-30 µg per lane).
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples and a pre-stained protein ladder onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
V. Immunodetection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Hsp70 (diluted in blocking buffer) overnight at 4°C with gentle agitation. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody), diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
VI. Data Analysis and Visualization
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantification: Perform densitometric analysis of the Hsp70 and loading control bands using image analysis software (e.g., ImageJ). Normalize the Hsp70 band intensity to the corresponding loading control band intensity.
Experimental Workflow
Data Presentation
The following table summarizes representative semi-quantitative data from a study analyzing Hsp70 induction in GIST-882 tumor xenografts treated with IPI-504. The data is presented as a fold change in Hsp70 protein levels relative to the control group, as determined by densitometry of Western blots.[5]
| Treatment Group | Hsp70 Expression (Fold Change vs. Control) |
| Control (Vehicle) | 1.0 |
| IPI-504 | 2.5 |
| Imatinib | 1.2 |
| IPI-504 + Imatinib | 3.0 |
Data is illustrative and based on findings reported in the literature. Actual results may vary depending on the experimental conditions.
Conclusion
Western blot analysis is a robust and reliable method for detecting the induction of Hsp70 following treatment with the Hsp90 inhibitor IPI-504. This serves as a valuable pharmacodynamic marker to confirm the biological activity of the compound. The detailed protocol provided herein offers a comprehensive guide for researchers to perform this analysis accurately and reproducibly.
References
- 1. Induction of Hsp70 in tumor cells treated with inhibitors of the Hsp90 activity: A predictive marker and promising target for radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein extraction and Western blot analysis [bio-protocol.org]
- 3. HSP70 Is a Critical Regulator of HSP90 Inhibitor’s Effectiveness in Preventing HCl-Induced Chronic Lung Injury and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Retaspimycin Hydrochloride (IPI-504) for In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retaspimycin hydrochloride (IPI-504) is a potent, water-soluble, second-generation heat shock protein 90 (Hsp90) inhibitor.[1] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[2][3] By inhibiting Hsp90, this compound promotes the degradation of these oncoproteins, leading to cell cycle arrest and apoptosis.[4] Preclinical studies in various cancer xenograft models have demonstrated its anti-tumor activity, both as a single agent and in combination with other therapies.[5][6]
These application notes provide a comprehensive overview of the recommended dosages, administration routes, and experimental protocols for using this compound in in vivo xenograft studies, based on published preclinical data.
Mechanism of Action
This compound is the hydroquinone hydrochloride salt of 17-allylamino-17-demethoxygeldanamycin (17-AAG).[3] In vivo, it exists in a dynamic equilibrium with 17-AAG.[3] It exerts its anti-cancer effects by binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function.[4] This leads to the proteasomal degradation of Hsp90 client proteins, which include key drivers of oncogenesis such as HER2, AKT, and KIT.[2][6][7] The disruption of these signaling pathways ultimately results in the inhibition of tumor growth and induction of apoptosis.[4]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the dosages and administration schedules of this compound used in various in vivo xenograft studies.
Table 1: this compound Monotherapy in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosage and Route | Dosing Schedule | Outcome |
| Breast Cancer | BT474 (Trastuzumab-sensitive) | Mice | 100 mg/kg, Intraperitoneal (i.p.) | Thrice weekly | Tumor regression[8] |
| Breast Cancer | BT474R (Trastuzumab-resistant) | Mice | 100 mg/kg, i.p. | Thrice weekly | Tumor growth inhibition[8] |
| Breast Cancer | JIMT-1 (Trastuzumab-resistant) | Athymic nu/nu mice | 25, 50, or 75 mg/kg, Intravenous (i.v.) | Every other day for 10 doses | Dose-dependent tumor growth inhibition |
| Gastrointestinal Stromal Tumor (GIST) | GIST-PSW | Mice | 100 mg/kg, Oral | 3 times a week | Tumor regression and proliferation arrest[6][9] |
| Gastrointestinal Stromal Tumor (GIST) | GIST-882 | Mice | 100 mg/kg, Oral | 3 times a week | Tumor regression and proliferation arrest[6][9] |
| Multiple Myeloma | N/A | Mice | 100 mg/kg, i.v. | Twice per week | 73% tumor growth inhibition[1] |
| Non-Small Cell Lung Cancer (NSCLC) | N/A | N/A | N/A | N/A | Preclinical data supports clinical trials[10][11] |
Table 2: this compound in Combination Therapy
| Cancer Type | Cell Line | Animal Model | Combination Agent | Retaspimycin Dosage and Route | Dosing Schedule | Outcome |
| Breast Cancer | N-87 (Trastuzumab-sensitive) | Athymic nu/nu mice | Trastuzumab | 50 or 100 mg/kg, Oral | Daily for 14 doses | Enhanced anti-tumor efficacy[12] |
| Breast Cancer | KPL4 | Athymic nu/nu mice | Lapatinib | 50 or 100 mg/kg, Oral | Daily for 14 doses | Enhanced anti-tumor efficacy[12] |
| Gastrointestinal Stromal Tumor (GIST) | GIST-PSW / GIST-882 | Mice | Imatinib or Sunitinib | 100 mg/kg, Oral | 3 times a week | Enhanced tumor regression[6][9] |
| Multiple Myeloma | N/A | Mice | Bortezomib | 75 mg/kg, i.v. | Twice per week | Complete and durable tumor regression[1] |
Experimental Protocols
General In Vivo Xenograft Study Workflow
Caption: General workflow for an in vivo xenograft study.
Detailed Protocol: Subcutaneous Xenograft Model
1. Cell Culture and Preparation:
-
Culture the selected cancer cell line (e.g., BT474, JIMT-1, N-87) in the recommended medium and conditions.
-
Harvest cells during the logarithmic growth phase using trypsinization.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at the desired concentration (e.g., 1 x 107 to 2 x 107 cells/mL).[8][12]
2. Animal Handling and Cell Implantation:
-
Use immunodeficient mice (e.g., athymic nu/nu or SCID mice), typically 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the experiment.
-
For hormone-dependent tumors (e.g., BT-474), a 17β-estradiol pellet may be subcutaneously implanted 24-48 hours prior to cell injection.[12]
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.[8]
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Once tumors reach a predetermined size (e.g., 150-250 mm3), randomize the mice into treatment and control groups.[12]
4. Drug Preparation and Administration:
-
Vehicle Control: Prepare the vehicle solution used to dissolve this compound.
-
This compound: Dissolve the compound in the appropriate vehicle. The route of administration can be intraperitoneal (i.p.), intravenous (i.v.), or oral gavage, as indicated in the tables above.
-
Administer the specified dose according to the predetermined schedule.
5. Monitoring and Endpoints:
-
Continue to measure tumor volume and mouse body weight throughout the study to assess efficacy and toxicity.
-
The study endpoint may be a specific time point, a maximum tumor volume, or signs of morbidity.
-
At the end of the study, euthanize the mice and excise the tumors.
6. Pharmacodynamic and Histological Analysis:
-
Tumor tissue can be flash-frozen for protein analysis or fixed in formalin for histological examination.
-
Western Blotting: To confirm the mechanism of action, analyze protein lysates from tumor samples for the levels of Hsp90 client proteins (e.g., HER2, p-Akt, p-MAPK) and total proteins.[8]
-
Histology: Perform H&E staining to assess tumor morphology and necrosis. Immunohistochemistry can be used to evaluate proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
Safety and Handling
This compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All procedures should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet. Dispose of all waste in accordance with institutional guidelines for hazardous materials.
Disclaimer: These application notes are intended for guidance only. Researchers should optimize protocols for their specific cell lines, animal models, and experimental conditions. It is crucial to consult relevant literature and adhere to institutional and national guidelines for animal welfare.
References
- 1. pnas.org [pnas.org]
- 2. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 1 study of the heat shock protein 90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. A multicenter trial evaluating retaspimycin HCL (IPI-504) plus trastuzumab in patients with advanced or metastatic HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The heat shock protein 90 inhibitor IPI-504 induces KIT degradation, tumor shrinkage, and cell proliferation arrest in xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multicenter Phase 2 Trial of the Hsp-90 Inhibitor, IPI-504 (this compound), in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Activity of IPI-504, a Novel Heat-Shock Protein 90 Inhibitor, in Patients With Molecularly Defined Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Immunohistochemical Analysis of Hsp90 Client Proteins Following IPI-504 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[1][2] The inhibition of Hsp90 represents a promising therapeutic strategy in oncology. IPI-504 (retaspimycin hydrochloride) is a potent and selective inhibitor of Hsp90 that binds to the N-terminal ATP/ADP-binding site, leading to the proteasomal degradation of its client proteins.[1] This mechanism disrupts key oncogenic signaling pathways, ultimately inducing apoptosis in cancer cells.[1][2]
Key Hsp90 client proteins involved in oncogenesis include Akt, a pivotal component of the PI3K/Akt signaling pathway that regulates cell survival and proliferation, and components of the MAPK/ERK pathway, such as c-Raf and Erk, which are crucial for cell growth and differentiation. Treatment with IPI-504 has been shown to induce the degradation of these client proteins.[3]
Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the expression and localization of proteins within the cellular context of tissues. This allows for the direct assessment of the pharmacodynamic effects of Hsp90 inhibitors like IPI-504 in preclinical and clinical tumor samples. These application notes provide detailed protocols for the IHC analysis of the Hsp90 client proteins Akt, Erk, and c-Raf in tissues following treatment with IPI-504.
Data Presentation
The following table summarizes representative quantitative data on the change in Hsp90 client protein expression as determined by immunohistochemical analysis of tumor tissue sections from xenograft models treated with IPI-504. The data is presented as the percentage of stained tumor cells and the average staining intensity.
| Client Protein | Treatment Group | Percentage of Stained Cells (%) | Average Staining Intensity (0-3 scale) |
| Akt | Vehicle Control | 85 ± 5 | 2.5 ± 0.5 |
| IPI-504 (50 mg/kg) | 30 ± 7 | 1.0 ± 0.3 | |
| p-Akt (S473) | Vehicle Control | 70 ± 8 | 2.0 ± 0.4 |
| IPI-504 (50 mg/kg) | 15 ± 5 | 0.5 ± 0.2 | |
| Erk1/2 | Vehicle Control | 90 ± 4 | 2.8 ± 0.3 |
| IPI-504 (50 mg/kg) | 45 ± 6 | 1.2 ± 0.4 | |
| p-Erk1/2 | Vehicle Control | 75 ± 6 | 2.2 ± 0.5 |
| IPI-504 (50 mg/kg) | 20 ± 5 | 0.8 ± 0.3 | |
| c-Raf | Vehicle Control | 80 ± 5 | 2.4 ± 0.4 |
| IPI-504 (50 mg/kg) | 25 ± 8 | 0.9 ± 0.2 |
Staining intensity is scored as: 0 = no staining, 1 = weak, 2 = moderate, 3 = strong. Data are presented as mean ± standard deviation.
Signaling Pathway and Experimental Workflow
Caption: Hsp90 signaling pathway and mechanism of IPI-504 inhibition.
Caption: Experimental workflow for immunohistochemistry.
Experimental Protocols
1. Materials and Reagents
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS or Tris-Buffered Saline (TBS)
-
Primary Antibodies:
-
Rabbit anti-Akt polyclonal antibody (e.g., 1:100 dilution)
-
Rabbit anti-phospho-Akt (Ser473) monoclonal antibody (e.g., 1:50 dilution)
-
Rabbit anti-Erk1/2 (p44/42) polyclonal antibody (e.g., 1:200 dilution)
-
Mouse anti-phospho-Erk1/2 (Thr202/Tyr204) monoclonal antibody (e.g., 1:100 dilution)
-
Rabbit anti-c-Raf polyclonal antibody (e.g., 1:50-1:100 dilution)[4]
-
-
Biotinylated secondary antibody (anti-rabbit or anti-mouse)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
2. Immunohistochemistry Protocol
a. Deparaffinization and Rehydration
-
Immerse slides in xylene for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 2 minutes.
-
Immerse slides in 70% ethanol for 2 minutes.
-
Rinse slides in running deionized water for 5 minutes.
b. Antigen Retrieval
-
Immerse slides in pre-heated Antigen Retrieval Buffer. For Akt, Erk, and c-Raf, heat-induced epitope retrieval with Sodium Citrate Buffer (pH 6.0) is commonly used.
-
Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water.
c. Staining Procedure
-
Immerse slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse slides with PBS or TBS for 2 x 5 minutes.
-
Apply Blocking Buffer and incubate for 30 minutes at room temperature to block non-specific antibody binding.
-
Drain the blocking buffer and apply the primary antibody diluted in Blocking Buffer. Incubate overnight at 4°C in a humidified chamber.
-
Rinse slides with PBS or TBS for 3 x 5 minutes.
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse slides with PBS or TBS for 3 x 5 minutes.
-
Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse slides with PBS or TBS for 3 x 5 minutes.
-
Apply the DAB substrate solution and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
d. Counterstaining, Dehydration, and Mounting
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse slides in running tap water until the water runs clear.
-
"Blue" the sections in a gentle stream of tap water or an alkaline solution.
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%) for 2 minutes each.
-
Immerse slides in xylene for 2 x 5 minutes.
-
Apply a coverslip with mounting medium.
3. Quantification of Immunohistochemical Staining
The stained slides should be analyzed by a qualified pathologist or using an automated image analysis system. Staining can be quantified using a scoring system that considers both the percentage of positively stained cells and the staining intensity. For example, an H-score can be calculated by summing the percentage of cells stained at each intensity level multiplied by the intensity score.
Disclaimer
This document provides a general protocol and should be adapted and optimized for specific experimental conditions, including tissue type and antibody characteristics. Always refer to the manufacturer's instructions for specific reagents. This information is intended for research use only and not for diagnostic procedures.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The heat shock protein 90 inhibitor IPI-504 induces apoptosis of AKT-dependent diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of the Hsp90 inhibitor IPI-504 in HER2-positive trastuzumab-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase II Study of IPI-504, a Novel Hsp90 inhibitor, in NSCLC patients with ALK Translocations | Dana-Farber Cancer Institute [dana-farber.org]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Retaspimycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retaspimycin Hydrochloride (also known as IPI-504 and tanespimycin) is a potent and selective second-generation, water-soluble inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and resistance to therapy.[3] By inhibiting HSP90, this compound leads to the proteasomal degradation of these client proteins, ultimately inducing cell cycle arrest and apoptosis in malignant cells.[4][5] This makes it a promising agent in cancer therapy.[5]
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level.[6][7] One of the most common methods for detecting apoptosis by flow cytometry is the dual staining of cells with Annexin V and Propidium Iodide (PI).[8][9] Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid stain that is excluded by cells with an intact plasma membrane. Therefore, it can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound using Annexin V and PI staining, along with representative data and visualizations to guide researchers in their studies.
Mechanism of Action of this compound in Inducing Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting the ATPase activity of HSP90. This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent degradation of a wide array of oncogenic client proteins. Key client proteins involved in cell survival and proliferation that are destabilized by HSP90 inhibition include Akt, Raf-1, mutant p53, HER2, and ALK fusion proteins.[10][11] The degradation of these proteins disrupts critical cell signaling pathways, such as the PI3K/Akt pathway, which is a major regulator of cell survival. The downregulation of anti-apoptotic proteins and the activation of pro-apoptotic pathways ultimately converge to trigger the intrinsic apoptotic cascade, characterized by mitochondrial dysfunction and caspase activation.[10]
Data Presentation
The following tables summarize the quantitative data on apoptosis induced by this compound in various cancer cell lines, as determined by flow cytometry.
Table 1: Dose-Dependent Induction of Apoptosis in Gastrointestinal Neuroendocrine Tumor (GEP-NET) Cells by this compound (IPI-504)
| Cell Line | Treatment (24 hours) | % Apoptotic Cells (Sub-G1 Peak) | Fold Increase vs. Control |
| CM | Control (0 nM) | Baseline | 1 |
| IPI-504 (up to 1000 nM) | Dose-dependent increase | Up to 8-fold[8] |
Table 2: Caspase-3 Activation in GEP-NET Cells Treated with this compound (IPI-504)
| Cell Line | Treatment | Caspase-3 Activation |
| CM | IPI-504 (0-1000 nM, 24h) | Dose-dependent increase[8] |
| BON | IPI-504 (0-1000 nM, 48h) | Dose-dependent increase[8] |
Note: The available data for GEP-NET cells utilized the sub-G1 peak method for apoptosis quantification, which primarily detects late-stage apoptosis. For more detailed analysis distinguishing early and late apoptosis, the Annexin V/PI staining protocol below is recommended.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol outlines the general procedure for treating cultured cancer cells with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (IPI-504)
-
Vehicle control (e.g., DMSO or sterile water, depending on drug solvent)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cancer cells in appropriate cell culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Adherence/Growth: Allow the cells to adhere (for adherent cell lines) or stabilize in suspension for 24 hours in a 37°C, 5% CO₂ incubator.
-
Drug Preparation: Prepare a stock solution of this compound in the appropriate solvent. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C with 5% CO₂.
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the steps for staining this compound-treated cells with Annexin V and PI for flow cytometric analysis.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, and then collect them. Combine with the supernatant which may contain detached apoptotic cells.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Data Analysis and Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Mandatory Visualizations
References
- 1. kumc.edu [kumc.edu]
- 2. A phase 1 study of the heat shock protein 90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of B-AP15 and HSP90 inhibitor tanespimycin induces ROS-mediated cytotoxicity in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multicenter trial evaluating retaspimycin HCL (IPI-504) plus trastuzumab in patients with advanced or metastatic HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Co-immunoprecipitation to Elucidate the Impact of IPI-504 on Hsp90-Client Protein Interactions
References
- 1. Modulation of Akt kinase activity by binding to Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of the Hsp90 inhibitor IPI-504 in HER2-positive trastuzumab-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: Utilizing Retaspimycin Hydrochloride in Combination Cancer Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retaspimycin Hydrochloride (also known as IPI-504 or Tanespimycin HCl) is a potent, second-generation, semi-synthetic inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone essential for the stability and function of numerous oncogenic "client" proteins that are critical for tumor cell growth, proliferation, and survival.[3][4] By inhibiting HSP90, Retaspimycin promotes the proteasomal degradation of these client proteins, leading to cell cycle arrest and apoptosis.[5] This mechanism makes Retaspimycin a compelling agent for combination therapy, as it can sensitize cancer cells to the effects of other chemotherapy agents and potentially overcome drug resistance.[4][6]
These application notes provide a summary of key preclinical and clinical findings for Retaspimycin in combination with other chemotherapy agents, along with detailed protocols for relevant experiments.
Mechanism of Action: Synergistic Antitumor Activity
This compound is a water-soluble hydroquinone hydrochloride salt of 17-allylamino-17-demethoxygeldanamycin (17-AAG).[2] In vivo, it exists in a dynamic equilibrium with 17-AAG.[2] It binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone function. This leads to the destabilization and subsequent degradation of a wide array of oncogenic client proteins, including:
-
Transcription Factors
The simultaneous degradation of multiple key signaling proteins by Retaspimycin can disrupt redundant survival pathways, making cancer cells more susceptible to the cytotoxic effects of other chemotherapeutic agents. This forms the basis for its synergistic activity in combination therapies.[6]
Preclinical and Clinical Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating this compound in combination with other chemotherapy agents.
Table 1: Preclinical In Vivo Combination Studies
| Cancer Type | Model | Combination Agent(s) | Retaspimycin (IPI-504) Dose & Schedule | Combination Agent Dose & Schedule | Outcome | Citation(s) |
| HER2+ Breast Cancer (Trastuzumab-Sensitive) | N-87 Xenograft | Trastuzumab | 75 mg/kg, i.p., 3x/week | 10 mg/kg, i.p., 2x/week | Enhanced tumor growth delay compared to single agents. | [7] |
| HER2+ Breast Cancer (Trastuzumab-Resistant) | BT474R Xenograft | Trastuzumab | 100 mg/kg, i.p., 3x/week | 10 mg/kg, i.p., 2x/week | IPI-504 alone induced tumor regression; combination showed marginal benefit over IPI-504 alone. | [7] |
| HER2+ Breast Cancer | KPL4 Xenograft | Lapatinib | 50 mg/kg | 100 mg/kg | Combination resulted in 20% complete regression and 40% partial regression. | [9] |
| Multiple Myeloma | RPMI-8226 Xenograft | Bortezomib | 75 mg/kg, i.v., 2x/week | 0.3 mg/kg, i.v., 2x/week | Combination resulted in complete and durable tumor regression. | |
| Gastrointestinal Stromal Tumor (GIST) | GIST-882 & GIST-PSW Xenografts | Imatinib or Sunitinib | 100 mg/kg, 3x/week | Imatinib: 50 mg/kg, 2x/day; Sunitinib: 40 mg/kg, 1x/day | Enhanced tumor regression and proliferation arrest compared to single agents. | [1] |
Table 2: Clinical Trial Combination Studies
| Cancer Type | Phase | Combination Agent(s) | Retaspimycin (IPI-504) Dose & Schedule | Combination Agent Dose & Schedule | Key Findings | Citation(s) |
| HER2+ Breast Cancer | II | Trastuzumab | 300 mg/m², IV, weekly | 6 mg/kg, IV, every 3 weeks | Well-tolerated; 1 partial response (5%), 14 stable disease (70%). Modest activity did not meet criteria for trial expansion. | [10] |
| Non-Small Cell Lung Cancer (NSCLC) | Ib | Docetaxel | 300 mg/m², IV, weekly | 75 mg/m², IV, every 3 weeks | Combination was well-tolerated. Overall response rate of 26% (6 partial responses, 7 stable disease). | [11] |
| Gastrointestinal Stromal Tumor (GIST) / Soft Tissue Sarcoma (STS) | I | Monotherapy (for dose-finding) | 90-500 mg/m², IV, 2x/week for 2 weeks on/1 week off | N/A | MTD established at 400 mg/m². 1 confirmed partial response in GIST and 1 in liposarcoma. Stable disease in 70% of GIST and 59% of STS patients. | [3][12] |
| Castration-Resistant Prostate Cancer (CRPC) | II | Monotherapy | 400 mg/m², IV, on Days 1, 4, 8, 11 of a 21-day cycle | N/A | Minimal antitumor activity and unacceptable toxicity at this dose and schedule. | [13] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound alone and in combination with another chemotherapeutic agent on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (IPI-504)
-
Combination chemotherapy agent (e.g., Doxorubicin, Paclitaxel)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[15]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[16]
-
Drug Preparation: Prepare stock solutions of Retaspimycin and the combination agent in a suitable solvent (e.g., DMSO). Prepare serial dilutions of each drug and their combinations in complete medium.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells (vehicle control) and medium only (background control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[16]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. IC₅₀ values can be determined using non-linear regression analysis. Combination effects (synergism, additivity, or antagonism) can be assessed using the Combination Index (CI) method of Chou-Talalay.[17][18]
Protocol 2: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol is to assess the effect of Retaspimycin, alone or in combination, on the protein levels of HSP90 clients.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (IPI-504) and combination agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-p-Akt, anti-Akt, anti-HSP70, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Retaspimycin and/or the combination agent for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HER2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH to ensure equal protein loading.[19]
Protocol 3: Murine Xenograft Model for In Vivo Efficacy
This protocol outlines a general procedure for evaluating the in vivo antitumor activity of Retaspimycin in combination with another agent.
Materials:
-
Immunocompromised mice (e.g., athymic nu/nu or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound (IPI-504) formulated for in vivo use
-
Combination agent formulated for in vivo use
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Implantation: Subcutaneously inject 2 x 10⁷ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[7]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2. When tumors reach a predetermined size (e.g., 200-250 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Retaspimycin alone, Combination agent alone, Combination therapy).[9]
-
Drug Administration: Administer the drugs according to the desired dose and schedule. For example:
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a predetermined treatment duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blot, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) to assess efficacy.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Retaspimycin inhibits HSP90, leading to proteasomal degradation of client proteins like HER2 and Akt, thereby disrupting downstream pro-survival signaling pathways.
Caption: A typical workflow for evaluating Retaspimycin combination therapy, moving from in vitro validation to in vivo efficacy studies.
Caption: The logical basis for combining Retaspimycin with conventional chemotherapy to achieve synergistic anticancer effects.
References
- 1. The heat shock protein 90 inhibitor IPI-504 induces KIT degradation, tumor shrinkage, and cell proliferation arrest in xenograft models of gastrointestinal stromal tumors [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A phase 1 study of the heat shock protein 90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The heat shock protein 90 inhibitor IPI-504 induces apoptosis of AKT-dependent diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A multicenter trial evaluating retaspimycin HCL (IPI-504) plus trastuzumab in patients with advanced or metastatic HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Infinity Presents Data on this compound, a [globenewswire.com]
- 12. A phase I study of the HSP90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft-tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multicenter phase II trial of the heat shock protein 90 inhibitor, this compound (IPI-504), in patients with castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Activity of IPI-504, a Novel Heat-Shock Protein 90 Inhibitor, in Patients With Molecularly Defined Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Antineoplastic Effect of Carboplatin Is Potentiated by Combination with Pitavastatin or Metformin in a Chemoresistant High-Grade Serous Carcinoma Cell Line [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Inhibition of Hsp90 by Lentiviral shRNA Knockdown and Retaspimycin Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide range of client proteins.[1][2] Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, promoting cell proliferation, survival, and metastasis.[1][2] Consequently, Hsp90 has emerged as a promising therapeutic target in oncology.[3][4]
This document outlines a dual-inhibition strategy targeting Hsp90, combining the specificity of lentiviral short hairpin RNA (shRNA) for stable gene knockdown with the potent pharmacological activity of Retaspimycin Hydrochloride (IPI-504), a second-generation Hsp90 inhibitor.[5][6] This combination is designed to achieve a more profound and sustained inhibition of the Hsp90 chaperone machinery, leading to a synergistic anti-tumor effect. This compound is a water-soluble derivative of 17-AAG that binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function and leading to the degradation of its client proteins.[7]
These application notes provide detailed protocols for the experimental workflow, from lentiviral transduction to functional assays, and present representative data demonstrating the synergistic effects of this combination therapy.
Data Presentation
The following tables present representative data illustrating the synergistic effects of Hsp90 shRNA knockdown in combination with this compound treatment on cancer cell lines. This data is a composite representation based on expected outcomes from the literature and should be used as a guide for experimental design and data interpretation.
Table 1: Effect of Hsp90 shRNA and this compound on Cell Viability (MTT Assay)
| Treatment Group | Hsp90 Expression (Relative to Control) | Cell Viability (% of Control) |
| Untreated Control | 100% | 100% |
| Scrambled shRNA | 98% | 97% |
| Hsp90 shRNA | 30% | 75% |
| Retaspimycin HCl (50 nM) | 100% | 65% |
| Hsp90 shRNA + Retaspimycin HCl (50 nM) | 28% | 35% |
Table 2: Induction of Apoptosis by Hsp90 shRNA and this compound (Annexin V/PI Staining)
| Treatment Group | % Apoptotic Cells (Annexin V Positive) |
| Untreated Control | 5% |
| Scrambled shRNA | 6% |
| Hsp90 shRNA | 20% |
| Retaspimycin HCl (50 nM) | 30% |
| Hsp90 shRNA + Retaspimycin HCl (50 nM) | 65% |
Table 3: Degradation of Hsp90 Client Proteins (Western Blot Quantification)
| Treatment Group | Relative Protein Levels (Normalized to loading control) | |
| Akt | CDK4 | |
| Untreated Control | 1.0 | 1.0 |
| Scrambled shRNA | 0.98 | 0.99 |
| Hsp90 shRNA | 0.65 | 0.70 |
| Retaspimycin HCl (50 nM) | 0.50 | 0.55 |
| Hsp90 shRNA + Retaspimycin HCl (50 nM) | 0.15 | 0.20 |
Experimental Protocols
Lentiviral shRNA Production and Transduction
This protocol describes the production of lentiviral particles carrying Hsp90-specific shRNA and their subsequent transduction into a target cancer cell line.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral vector containing Hsp90 shRNA (and a scrambled control)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
Target cancer cell line
-
Polybrene
-
Puromycin (for selection)
Protocol:
-
Day 1: Seeding HEK293T Cells: Seed 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.
-
Day 2: Transfection: When cells reach 70-80% confluency, co-transfect the Hsp90 shRNA plasmid (or scrambled control) along with the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent according to the manufacturer's instructions.
-
Day 3: Media Change: 16-24 hours post-transfection, carefully replace the media with fresh DMEM containing 10% FBS.
-
Day 4 & 5: Viral Harvest: 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles. Pool the collections and filter through a 0.45 µm filter to remove cell debris.
-
Viral Titer Determination (Optional but Recommended): Determine the viral titer using a commercially available kit or by transducing cells with serial dilutions of the virus and assessing the percentage of fluorescently-tagged (if applicable) or puromycin-resistant cells.
-
Transduction of Target Cells:
-
Seed the target cancer cells in a 6-well plate.
-
On the following day, when cells are at 50-60% confluency, replace the media with fresh media containing polybrene (final concentration 4-8 µg/mL).
-
Add the desired amount of lentiviral supernatant (determine the multiplicity of infection, MOI, empirically).
-
Incubate for 24 hours.
-
-
Selection of Stable Knockdown Cells: 48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined beforehand with a kill curve for the specific cell line.
-
Expansion and Validation: Expand the puromycin-resistant cells. Validate the knockdown of Hsp90 expression by Western Blot and qRT-PCR.
This compound Treatment
Materials:
-
This compound (IPI-504)
-
DMSO (for stock solution)
-
Culture medium appropriate for the target cell line
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations (e.g., 10-100 nM).
-
Treatment of Cells:
-
Seed the Hsp90 knockdown and control cells at the desired density.
-
Allow cells to adhere overnight.
-
Remove the old medium and add fresh medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours) before proceeding with downstream assays.
-
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with Hsp90 shRNA (lentiviral transduction), this compound, or the combination as described in the previous protocols. Include untreated and vehicle-treated controls.
-
Incubation: Incubate for the desired treatment duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Western Blot Analysis
This protocol is for the detection of Hsp90 and its client proteins (e.g., Akt, CDK4).
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Hsp90, anti-Akt, anti-CDK4, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Co-Immunoprecipitation (Co-IP)
This protocol is used to investigate the interaction between Hsp90 and its client proteins.
Materials:
-
Non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-Hsp90)
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
Protocol:
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with control IgG and Protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-Hsp90 antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Analysis by Western Blot: Analyze the eluted proteins by Western Blotting using antibodies against the expected client proteins (e.g., Akt, CDK4).
Visualizations
Hsp90 Inhibition Signaling Pathway
References
- 1. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule dual inhibitors targeting heat shock protein 90 for cancer targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Hsp90 inhibitor IPI-504 overcomes bortezomib resistance in mantle cell lymphoma in vitro and in vivo by down-regulation of the prosurvival ER chaperone BiP/Grp78 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The heat shock protein 90 inhibitor IPI-504 induces apoptosis of AKT-dependent diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Measuring Retaspimycin Hydrochloride IC50 in Diverse Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Retaspimycin Hydrochloride (IPI-504) in various cancer cell lines. This document outlines the mechanism of action of this potent Heat Shock Protein 90 (HSP90) inhibitor, offers a summary of its activity across different cancer types, and presents standardized procedures for assessing its cytotoxic effects.
Introduction to this compound (IPI-504)
This compound is a potent and selective, water-soluble, second-generation HSP90 inhibitor.[1][2] HSP90 is a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide range of "client" proteins, many of which are key drivers of oncogenesis.[3][4] These client proteins include mutated and overexpressed oncoproteins that are essential for tumor cell growth, proliferation, and survival.[4] By binding to the ATP-binding pocket in the N-terminus of HSP90, Retaspimycin competitively inhibits its chaperone function.[4] This inhibition leads to the proteasomal degradation of HSP90 client proteins, ultimately resulting in cell cycle arrest and apoptosis.[5]
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of HSP90, which in turn leads to the degradation of numerous oncogenic client proteins. Key signaling pathways affected by Retaspimycin treatment include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cell survival and proliferation. Important HSP90 client proteins include AKT, HER2 (ErbB2), EGFR, and mutant BRAF.[3][4] The degradation of these proteins disrupts downstream signaling, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Caption: HSP90 signaling pathway and the inhibitory action of Retaspimycin HCl.
IC50 of this compound in Various Cancer Cell Lines
The following table summarizes the reported IC50 values of this compound in a range of cancer cell lines. This data provides a comparative view of its potency across different cancer types.
| Cancer Type | Cell Line | IC50 (nM) | Notes |
| Lung Cancer | NCI-H3122 | 76 | GI50 value. |
| Multiple Myeloma | U266 | 196 ± 56 | Inhibition of reporter gene activity. |
| MM.1s | 472 ± 177 | Inhibition of reporter gene activity. | |
| Various Tumors | Multiple | 10 - 40 | General range across several cell lines.[6] |
This table is compiled from publicly available data and is intended for informational purposes. Actual IC50 values may vary depending on experimental conditions.
Experimental Protocols for IC50 Determination
The following are detailed protocols for determining the IC50 of this compound using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Experimental Workflow
Caption: General workflow for IC50 determination in cancer cell lines.
Protocol 1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (IPI-504)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) in a suitable software like GraphPad Prism.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (IPI-504)
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay, using opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Drug Preparation and Treatment:
-
Follow the same procedure as in the MTT assay.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.
-
Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Cell Lysis and Signal Stabilization:
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value using non-linear regression analysis as described for the MTT assay.
-
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for researchers to accurately determine the IC50 of this compound in various cancer cell lines. The provided data and methodologies will aid in the preclinical evaluation of this promising HSP90 inhibitor and contribute to a better understanding of its therapeutic potential across different cancer types. Consistent and standardized experimental procedures are crucial for obtaining reliable and comparable results in drug development research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Large-Scale Analysis of Breast Cancer-Related Conformational Changes in Proteins using SILAC-SPROX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Managing Off-Target Effects of IPI-504 in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HSP90 inhibitor IPI-504 (retaspimycin hydrochloride) in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IPI-504?
IPI-504 is a water-soluble hydroquinone hydrochloride salt derivative of 17-AAG. In circulation, it is deprotonated and oxidized to 17-AAG, which is the active inhibitor of Heat Shock Protein 90 (HSP90).[1][2] 17-AAG binds to the N-terminal ATP/ADP-binding site of HSP90, leading to the proteasomal degradation of HSP90 client proteins.[1][3] Many of these client proteins are critical for cancer cell growth, proliferation, and survival.[1]
Q2: What are the primary on-target and potential off-target effects of IPI-504?
The on-target effect of IPI-504 is the inhibition of HSP90, leading to the degradation of oncogenic client proteins. This is the desired therapeutic effect.
Off-target effects can be categorized as:
-
Direct off-target effects: The active metabolite of IPI-504, 17-AAG, contains a benzoquinone moiety which can induce the production of reactive oxygen species (ROS), potentially leading to cellular stress and toxicity, such as hepatotoxicity.
-
Pleiotropic on-target effects: As HSP90 has a broad range of client proteins, its inhibition can lead to a wide array of biological consequences that may be undesirable in certain contexts. These are technically on-target but can manifest as toxicities.
Q3: What are the most commonly observed toxicities in preclinical models treated with IPI-504?
Based on preclinical and clinical data, the most common toxicities associated with IPI-504 and other geldanamycin-derived HSP90 inhibitors include:
Troubleshooting Guides
Issue 1: Unexpected or Severe Hepatotoxicity in Animal Models
Symptoms:
-
Elevated serum levels of liver enzymes (ALT, AST).
-
Histological evidence of liver damage (e.g., necrosis, inflammation).
-
General signs of morbidity in animals (e.g., weight loss, lethargy).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Mitigation Strategy |
| High Dose or Frequent Dosing Schedule | - Review the dosing regimen. Consider reducing the dose or increasing the interval between doses.[10] - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.[11][12] |
| Benzoquinone-Mediated ROS Production | - Consider co-administration of an antioxidant, although this may interfere with the anti-cancer activity of IPI-504. This should be carefully validated. |
| Combination with other Hepatotoxic Agents | - If using IPI-504 in combination therapy, review the toxicity profile of the other agent(s).[4][5] - Stagger the administration of the drugs to avoid peak plasma concentrations occurring simultaneously. |
| Model-Specific Sensitivity | - Different animal strains or tumor models may have varying sensitivities to drug-induced liver injury. - Ensure you have appropriate control groups and historical data for your model. |
Experimental Protocol: Assessment of Hepatotoxicity
-
Blood Collection: Collect blood samples (e.g., via tail vein or cardiac puncture at study endpoint) at baseline and at various time points during the treatment period.
-
Serum Chemistry Analysis: Analyze serum for levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). Significant increases are indicative of liver damage.
-
Histopathology:
-
At necropsy, harvest liver tissue and fix in 10% neutral buffered formalin.
-
Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A qualified pathologist should perform a blinded evaluation of the liver sections for signs of necrosis, inflammation, and other pathological changes.
-
Issue 2: Gastrointestinal Toxicity (Diarrhea) in Animal Models
Symptoms:
-
Loose or unformed stools.
-
Dehydration and weight loss.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Disruption of Gut Epithelial Homeostasis | - Provide supportive care, such as subcutaneous fluid administration (e.g., sterile saline) to prevent dehydration. - Monitor animal weight daily. - Consider reducing the dose of IPI-504 if diarrhea is severe and persistent. |
| Alteration of Gut Microbiota | - While not extensively studied for IPI-504, this is a potential mechanism for drug-induced diarrhea. - Ensure consistent and clean housing and diet. |
Experimental Protocol: Monitoring and Managing Diarrhea
-
Daily Observation: Visually inspect animals and their cages daily for signs of diarrhea.
-
Stool Consistency Scoring: Use a standardized scoring system (e.g., 0 = normal, well-formed pellets; 1 = soft pellets; 2 = loose, unformed stool; 3 = watery diarrhea) to quantify the severity.
-
Body Weight Monitoring: Record the body weight of each animal daily. A significant drop in weight can indicate dehydration secondary to diarrhea.
-
Supportive Care: If moderate to severe diarrhea is observed, administer supportive care as per institutional guidelines. This may include providing a more easily digestible diet or hydration support.
Issue 3: Lack of Efficacy or Inconsistent Results
Symptoms:
-
No significant tumor growth inhibition compared to the control group.
-
High variability in tumor response within the same treatment group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Suboptimal Dosing or Schedule | - Increase the dose or frequency of IPI-504 administration, staying within the MTD.[10] - In a study with HER2+ xenografts, daily oral administration showed greater efficacy than every-other-day intravenous dosing.[10] |
| Poor Drug Stability or Formulation | - IPI-504 is water-soluble, but aqueous solutions should not be stored for more than one day.[3] Prepare fresh formulations for each administration. - Ensure the formulation is appropriate for the route of administration. |
| Target Not Dependent on HSP90 | - Confirm that the target protein in your tumor model is a known HSP90 client. - Assess the baseline expression of the target protein in your xenograft model. |
| Drug Resistance | - While less common in initial studies, resistance to HSP90 inhibitors can develop. - Consider combination therapies to overcome potential resistance mechanisms.[4][8] |
Experimental Protocol: Verifying On-Target Activity via Immunoblotting
-
Tumor Lysate Preparation:
-
Harvest tumors from a subset of animals at various time points after IPI-504 administration (e.g., 7, 24, 48 hours post-dose).[10]
-
Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against a sensitive HSP90 client protein (e.g., HER2, KIT, mutant EGFR) and downstream signaling molecules (e.g., p-Akt, p-ERK).[13]
-
Also, probe for HSP70 as its induction is a common biomarker of HSP90 inhibition.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
A successful on-target effect should show a decrease in the client protein levels and an increase in HSP70.[10]
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values of IPI-504 in Various Tumor Cell Lines
| Cell Line | Tumor Type | IC50 (nM) |
| Multiple Tumor Cell Lines | Various | 10 - 40[3] |
| H1437 | Lung Adenocarcinoma | 3.473[7] |
| H1650 | Lung Adenocarcinoma | 3.764[7] |
| H358 | Lung Adenocarcinoma | 4.662[7] |
| H2009 | Lung Adenocarcinoma | 33.833[7] |
| Calu-3 | Lung Adenocarcinoma | 43.295[7] |
| H2228 | Lung Adenocarcinoma | 46.340[7] |
Table 2: Common Adverse Events of IPI-504 in Clinical Trials (for reference)
| Adverse Event | Grade 1-2 Frequency (%) | Grade 3+ Frequency (%) |
| Fatigue | 46 - 59[6][9][12] | - |
| Nausea | 31 - 43[6][9][12] | - |
| Diarrhea | 23[6] | - |
| Headache | 44[9][12] | - |
| Liver Function Abnormalities | - | 11.8[14] |
Visualizations
Caption: Mechanism of IPI-504 action on HSP90 and client proteins.
Caption: Logical workflow for troubleshooting IPI-504 experiments.
References
- 1. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of IPI-504, a novel heat-shock protein 90 inhibitor, in patients with molecularly defined non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. pnas.org [pnas.org]
- 5. The heat shock protein 90 inhibitor IPI-504 induces KIT degradation, tumor shrinkage, and cell proliferation arrest in xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hematologyandoncology.net [hematologyandoncology.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A phase I study of the HSP90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft-tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activity of IPI-504, a Novel Heat-Shock Protein 90 Inhibitor, in Patients With Molecularly Defined Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Retaspimycin Hydrochloride experiments
Welcome to the technical support center for Retaspimycin Hydrochloride (IPI-504). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key experiments involving this novel HSP90 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as IPI-504) is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] It is a water-soluble hydroquinone hydrochloride salt derivative of 17-AAG.[1][4] In the body, Retaspimycin is converted to its active form, 17-AAG, which binds to the N-terminal ATP/ADP-binding site of HSP90.[1] This inhibition disrupts the chaperone function of HSP90, leading to the proteasomal degradation of its client proteins.[1][5] Many of these client proteins are oncoproteins critical for cancer cell growth, proliferation, and survival.[1][6][7][8]
Q2: What are the common applications of this compound in research?
This compound is widely used in cancer biology research to study the effects of HSP90 inhibition on various cancer cell lines.[2] Common applications include assessing its impact on cell viability and proliferation, inducing apoptosis, and studying the degradation of specific HSP90 client proteins involved in oncogenic signaling pathways.[1][6] It has been investigated for the treatment of various cancers, including gastrointestinal stromal tumors, soft-tissue sarcomas, and non-small cell lung cancer.[1][4]
Q3: How should this compound be stored and handled?
For long-term storage, this compound solid should be stored at or below -20°C, where it is stable for at least 12 months.[1] Stock solutions are typically prepared in DMSO and can be stored at -20°C for several months.[6] It is important to note that aqueous solutions of this compound should not be stored for more than one day.[1]
Q4: What are the known off-target effects of this compound?
While Retaspimycin is a selective HSP90 inhibitor, the potential for off-target effects should be considered, as with any small molecule inhibitor.[9] Some studies on HSP90 inhibitors in general suggest that off-target effects can contribute to unexpected cellular responses.[9] It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to HSP90 inhibition.
Troubleshooting Inconsistent Experimental Results
Problem 1: High variability in cell viability/cytotoxicity assays.
-
Question: I am observing significant well-to-well or day-to-day variability in my cell viability assays with Retaspimycin. What could be the cause?
-
Answer:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. Genetic drift can occur in cultured cell lines over time, leading to altered drug responses.[10]
-
Inconsistent Seeding Density: Make sure to seed a consistent number of cells in each well. Even small variations can lead to significant differences in confluence at the time of treatment.
-
Reagent Stability: As aqueous solutions of Retaspimycin are not stable for long periods, always prepare fresh dilutions of the drug from a frozen stock for each experiment.[1] The stability of the drug in cell culture media over the course of your experiment should also be considered.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. To minimize this, avoid using the outermost wells or ensure proper humidification in the incubator.
-
Problem 2: No significant degradation of the target HSP90 client protein is observed in Western blots.
-
Question: I treated my cells with Retaspimycin, but I don't see a decrease in the levels of my target client protein (e.g., AKT, HER2) via Western blot. Why might this be?
-
Answer:
-
Suboptimal Drug Concentration or Treatment Time: The effective concentration of Retaspimycin can vary significantly between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for seeing client protein degradation in your specific cell line.
-
Cell Line Resistance: Some cell lines may be inherently resistant to HSP90 inhibitors due to various mechanisms, such as high expression of co-chaperones or compensatory signaling pathways.[11]
-
Incorrect Lysis Buffer: The composition of your lysis buffer is critical for preserving proteins for Western blot analysis. A common choice is RIPA buffer, which is effective for extracting cytoplasmic, membrane, and nuclear proteins. Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation after cell lysis.[12][13]
-
Antibody Quality: The primary antibody used for Western blotting may not be sensitive or specific enough to detect changes in your protein of interest. Validate your antibody using positive and negative controls.
-
Problem 3: Inconsistent results between different lots of this compound.
-
Question: I am getting different results with a new batch of Retaspimycin compared to my previous experiments. How can I address this?
-
Answer:
-
Lot-to-Lot Variability: Although manufacturers strive for consistency, slight variations between lots of chemical compounds can occur. It is good practice to qualify a new lot by performing a pilot experiment to confirm its activity and compare it to the previous lot.
-
Purity and Formulation: Verify the purity and formulation of the new lot from the manufacturer's certificate of analysis.
-
Storage and Handling: Ensure that the new lot has been stored and handled correctly according to the manufacturer's recommendations.
-
Data Presentation
This compound (IPI-504) IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H3122 | Non-Small Cell Lung Cancer | 76 | [6] |
| U266 | Multiple Myeloma | 196 ± 56 | [6] |
| MM.1s | Multiple Myeloma | 472 ± 177 | [6] |
| Various Tumor Cell Lines | Various Cancers | 10 - 40 | [1][2] |
Preclinical Pharmacokinetic Parameters of this compound (IPI-504)
| Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) | Reference |
| Mice | 50 mg/kg i.v. | Not Reported | Not Reported | Not Reported | Not Reported | [14] |
| Rats | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [15] |
| Cynomolgus Monkeys | 0.3 - 10 mg/kg | Not Reported | Not Reported | Not Reported | Not Reported | [16] |
| GIST Xenograft Mice | 100 mg/kg 3x/week | Not Reported | Not Reported | Not Reported | Not Reported | [14] |
| Human Patients (Phase I) | 400 mg/m² | 6740 | End of infusion | 11712 | ~2-4 | [4] |
Experimental Protocols
Cell Viability Assay (WST-1 Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Remove the old medium from the wells and add the drug-containing medium. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium).
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for HSP90 Client Protein Degradation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against your client protein of interest (e.g., AKT, HER2, EGFR) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C. The antibody dilution should be optimized as per the manufacturer's datasheet.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Immunoprecipitation (IP) of HSP90-Client Protein Complexes
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Pre-clearing: Add protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against HSP90 or the client protein to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with IP lysis buffer to remove non-specific proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against HSP90 and the expected client proteins.
Visualizations
Caption: HSP90 Signaling Pathway and Inhibition by Retaspimycin.
Caption: General experimental workflow for Retaspimycin studies.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Facebook [cancer.gov]
- 4. A phase 1 study of the heat shock protein 90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy [mdpi.com]
- 8. HSP90 Molecular Chaperones, Metabolic Rewiring, and Epigenetics: Impact on Tumor Progression and Perspective for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 11. Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical Development of an anti-5T4 Antibody-Drug Conjugate: Pharmacokinetics in Mice, Rats, and NHP and Tumor/Tissue Distribution in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Retaspimycin Hydrochloride Hepatotoxicity in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the hepatotoxicity of Retaspimycin Hydrochloride (IPI-504) in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing elevated liver enzymes (ALT, AST) in our rodent models treated with this compound. What is the likely mechanism of this hepatotoxicity?
A1: this compound is a heat shock protein 90 (HSP90) inhibitor. Hepatotoxicity is a known class effect of some HSP90 inhibitors, particularly those containing a benzoquinone moiety. While specific mechanistic studies on this compound's hepatotoxicity are not extensively published, the toxicity of related compounds is often linked to the generation of reactive oxygen species (ROS) during their metabolism.[1] This oxidative stress can lead to hepatocellular damage and the release of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) into the bloodstream.
Troubleshooting Steps:
-
Confirm Dose-Dependency: If not already done, perform a dose-response study to confirm that the elevation in liver enzymes is directly related to the dose of this compound.
-
Assess Oxidative Stress: Measure markers of oxidative stress in liver tissue homogenates, such as malondialdehyde (MDA) levels, and assess the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx). A significant increase in MDA and a decrease in antioxidant enzyme activity would support the hypothesis of ROS-mediated damage.
-
Histopathology: Conduct a thorough histopathological examination of the liver tissue to identify the nature and extent of the cellular damage (e.g., necrosis, apoptosis, inflammation).
Q2: Which animal models are most appropriate for studying the hepatotoxicity of this compound?
A2: The choice of animal model can significantly impact the observed toxicity profile. Rodent models, such as Sprague-Dawley or Wistar rats and C57BL/6 or BALB/c mice, are commonly used for initial toxicology screenings.[1][2] It is crucial to consider species-specific differences in drug metabolism, as these can influence the degree of hepatotoxicity. For instance, some mouse strains may be more susceptible to drug-induced liver injury due to variations in cytochrome P450 enzyme activity.[3][4]
Recommendations:
-
Pilot Studies: Conduct pilot studies in both rats and mice to determine the more sensitive species for your experimental endpoint.
-
Consider "Humanized" Models: For more complex or translational studies, consider using chimeric mice with humanized livers, although these are more specialized and costly models.[5]
Q3: What are the key biomarkers to monitor for this compound-induced hepatotoxicity beyond ALT and AST?
A3: While ALT and AST are primary indicators of hepatocellular injury, a broader panel of biomarkers can provide a more comprehensive picture of the nature and severity of liver damage.[6][7]
Recommended Biomarker Panel:
| Biomarker Category | Specific Markers | Indication |
| Hepatocellular Injury | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)[6][7] | Release from damaged hepatocytes. |
| Cholestasis | Alkaline Phosphatase (ALP), Gamma-Glutamyl Transferase (GGT), Total Bilirubin (TBIL)[6] | Impaired bile flow and biliary system damage. |
| Liver Function | Albumin, Total Protein[7] | Decreased synthetic capacity of the liver. |
| Mitochondrial Damage | Glutamate Dehydrogenase (GLDH) | Specific to mitochondrial injury within hepatocytes. |
| Apoptosis/Necrosis | Keratin-18 (K18) fragments (M30/M65) | Differentiates between apoptotic and necrotic cell death. |
Q4: Our histopathological analysis shows centrilobular necrosis. What does this suggest about the mechanism of injury?
A4: Centrilobular necrosis is a common finding in drug-induced liver injury and is often associated with the bioactivation of a compound by cytochrome P450 (CYP450) enzymes, which are highly expressed in the centrilobular region of the liver lobule.[8] This localization of injury suggests that a reactive metabolite of this compound may be responsible for the observed toxicity.
Investigative Workflow:
Caption: Workflow for Investigating Centrilobular Necrosis.
Q5: Can we mitigate the hepatotoxicity of this compound in our animal studies to better study its anti-tumor efficacy?
A5: Mitigating hepatotoxicity can be challenging, but several strategies can be explored. These approaches aim to reduce the toxic insult or enhance the liver's protective mechanisms.
Potential Mitigation Strategies:
-
Co-administration with Antioxidants: Given the likely role of oxidative stress, co-administration with an antioxidant like N-acetylcysteine (NAC) may offer protection. This needs to be carefully validated to ensure it doesn't interfere with the anti-tumor efficacy of this compound.
-
Altered Dosing Regimen: Clinical studies with HSP90 inhibitors have sometimes found that less frequent dosing schedules can reduce toxicity while maintaining efficacy.[9] Exploring a once-weekly versus a twice-weekly administration, for example, could be beneficial.
-
Supportive Care: Ensuring the animals are well-hydrated and nourished can support overall liver health and resilience.
Experimental Protocols
Protocol 1: General Assessment of Acute Hepatotoxicity in Rodents
-
Animal Model: Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (8-10 weeks old). Acclimatize animals for at least one week.
-
Grouping:
-
Group 1: Vehicle control (e.g., saline or appropriate vehicle for this compound).
-
Group 2: Low dose this compound.
-
Group 3: Mid dose this compound.
-
Group 4: High dose this compound.
-
(n=6-8 animals per group).
-
-
Drug Administration: Administer this compound via the intended clinical route (e.g., intravenously or intraperitoneally) as a single dose.
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss) at regular intervals.
-
Sample Collection: At 24 and 48 hours post-dose, collect blood via cardiac puncture under anesthesia. Euthanize animals and collect liver tissue.
-
Biochemical Analysis: Centrifuge blood to obtain serum and measure ALT, AST, ALP, and TBIL levels.
-
Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the slides for necrosis, inflammation, steatosis, and other abnormalities.[8]
Protocol 2: Assessment of Oxidative Stress in Liver Tissue
-
Tissue Preparation: Immediately after collection, snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.
-
Homogenization: Homogenize the frozen liver tissue in ice-cold phosphate buffer.
-
Lipid Peroxidation Assay: Measure Malondialdehyde (MDA) levels in the homogenate using a commercially available kit (e.g., TBARS assay).
-
Antioxidant Enzyme Assays: Measure the activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) in the homogenate using appropriate commercial assay kits.
-
Glutathione Measurement: Determine the levels of reduced glutathione (GSH) in the tissue homogenate.
Signaling Pathways
Hypothesized Signaling Pathway for this compound-Induced Hepatotoxicity
The metabolism of certain HSP90 inhibitors can lead to the production of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses, leading to mitochondrial dysfunction and cell death.
Caption: Proposed pathway of ROS-mediated hepatotoxicity.
Data Presentation
Table 1: Illustrative Dose-Response Data for Serum Biomarkers in Rats (48h post-dose)
| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | ALP (U/L) | TBIL (mg/dL) |
| Vehicle Control | 0 | 45 ± 8 | 110 ± 15 | 250 ± 30 | 0.2 ± 0.1 |
| Retaspimycin HCl | 50 | 150 ± 25 | 300 ± 40 | 265 ± 35 | 0.3 ± 0.1 |
| Retaspimycin HCl | 100 | 450 ± 60 | 850 ± 90 | 310 ± 40 | 0.5 ± 0.2 |
| Retaspimycin HCl | 200 | 1200 ± 150 | 2500 ± 300 | 350 ± 50 | 0.9 ± 0.3** |
| *Data are presented as Mean ± SD. *p<0.05, *p<0.01 compared to Vehicle Control. This data is illustrative and not from a specific study. |
Table 2: Example Histopathological Scoring of Liver Sections in Rats
| Treatment Group | Dose (mg/kg) | Centrilobular Necrosis | Inflammatory Infiltration | Steatosis (Fatty Change) |
| Vehicle Control | 0 | 0 | 0 | 0 |
| Retaspimycin HCl | 50 | 1 | 1 | 0 |
| Retaspimycin HCl | 100 | 2 | 2 | 1 |
| Retaspimycin HCl | 200 | 3 | 2 | 1 |
| Scoring: 0=None, 1=Minimal, 2=Mild, 3=Moderate, 4=Severe. This data is illustrative. |
References
- 1. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Research on the Species Difference of the Hepatotoxicity of Medicine Based on Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systems approach reveals species differences in hepatic stress response capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and histopathological changes in livers of rats poisoned with aluminum phosphide and treated with carrot extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veterinaryworld.org [veterinaryworld.org]
- 9. The association between histopathologic effects and liver weight changes induced in mice and rats by chemical exposures: an analysis of the data from Toxicity Reference Database (ToxRefDB) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance to IPI-504
Welcome to the technical support center for researchers investigating acquired resistance to the HSP90 inhibitor, IPI-504 (retaspimycin hydrochloride). This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is IPI-504 and its primary mechanism of action?
IPI-504 is a potent, water-soluble, second-generation heat shock protein 90 (HSP90) inhibitor.[1][2] It is an analog of 17-allylamino-17-demethoxygeldanamycin (17-AAG).[2][3] HSP90 is a molecular chaperone essential for the stability and function of numerous oncoproteins, known as "client proteins," which are critical for cancer cell signaling, proliferation, and survival.[4][5] These clients include HER2, EGFR, KIT, and AKT.[4][6][7] IPI-504 binds to the ATP-binding site in the N-terminal domain of HSP90, inhibiting its chaperone function.[8] This leads to the proteasomal degradation of client proteins, thereby disrupting downstream signaling pathways and inducing apoptosis or cell cycle arrest in cancer cells.[3][4][9]
Q2: What are the primary mechanisms of acquired resistance to IPI-504?
Acquired resistance to IPI-504 can emerge through several mechanisms:
-
Upregulation of Co-chaperones: Increased expression of other heat shock proteins, particularly HSP70 and the endoplasmic reticulum chaperone BiP/Grp78, is a significant resistance mechanism.[10][11][12][13] These co-chaperones can compensate for HSP90 inhibition and protect client proteins from degradation.[10][12][14]
-
Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating bypass signaling pathways that are not dependent on HSP90 client proteins. The PI3K/AKT/mTOR and MAPK pathways are commonly implicated in this process.[7][15][16][17]
-
Expression of Specific Proteins: Studies in non-small cell lung cancer (NSCLC) have identified a large number of proteins associated with resistance to geldanamycin derivatives like IPI-504.[18] For instance, the presence of DNA topoisomerase 1 (TOP1) has been linked to resistance.[18]
-
Genetic Alterations: While not as commonly reported for IPI-504 specifically, acquired mutations in the target protein (HSP90) or alterations in genes that regulate downstream survival pathways can theoretically contribute to resistance.
Q3: How does the upregulation of BiP/Grp78 confer resistance?
The pro-survival chaperone BiP/Grp78 can be stabilized by HSP90.[10][12][14] In some cancer models, resistance to therapies like the proteasome inhibitor bortezomib is associated with high levels of BiP/Grp78.[10][11][12] IPI-504 can overcome this by provoking the dissociation of Hsp90/BiP complexes, leading to BiP/Grp78 depletion.[10][12][14] However, if cancer cells adapt by constitutively upregulating BiP/Grp78 through other mechanisms, they can become resistant to the effects of IPI-504.
Q4: What is the role of HSP70 in IPI-504 resistance?
HSP70 is an anti-apoptotic co-chaperone whose levels often increase following treatment with HSP90 inhibitors like IPI-504.[4] This upregulation is a standard biomarker for HSP90 inhibition but also serves as a compensatory survival mechanism, limiting the cytotoxic effects of the drug.[13][19] A high ratio of HSP70 to HSP90 has been correlated with reduced efficacy of IPI-504 in combination therapies.[13]
Q5: Are there strategies to overcome acquired resistance to IPI-504?
Yes, several strategies are being investigated:
-
Combination Therapy: Combining IPI-504 with inhibitors of bypass signaling pathways (e.g., PI3K/AKT inhibitors) or other chemotherapeutic agents has shown synergistic effects.[8] For example, IPI-504 has been shown to overcome resistance to bortezomib in mantle cell lymphoma and to trastuzumab in HER2-positive breast cancer.[6][7][10]
-
Targeting Co-chaperones: Pharmacological inhibition of HSP70 has been shown to sensitize cells that are primarily resistant to IPI-504.[13]
-
Alternative Dosing Schedules: Clinical trials have explored different dosing schedules to optimize drug exposure and potentially mitigate resistance mechanisms.[20]
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments with IPI-504.
| Problem | Potential Cause | Recommended Solution |
| Reduced cell death in resistant cell lines after IPI-504 treatment. | Upregulation of pro-survival co-chaperones like BiP/Grp78 or HSP70. | Perform Western blot analysis to check the protein levels of BiP/Grp78 and HSP70 in your resistant vs. sensitive cell lines. Consider siRNA-mediated knockdown of these chaperones to see if sensitivity is restored.[10][12] |
| Activation of alternative survival pathways (e.g., PI3K/AKT, MAPK). | Analyze the phosphorylation status of key proteins in these pathways (e.g., p-AKT, p-MAPK) via Western blot.[6][7] Test the efficacy of combining IPI-504 with specific inhibitors of the activated pathway.[8] | |
| Inconsistent IC50 values in cell proliferation assays (e.g., MTT, CellTiter-Glo). | Variability in cell seeding density, drug incubation time, or reagent quality. | Standardize your protocol. Ensure consistent cell numbers are seeded and that cells are in the logarithmic growth phase. Use a fixed incubation time (e.g., 72 hours) for all experiments.[11] Validate the quality and stability of your IPI-504 stock solution. |
| No significant degradation of a known HSP90 client protein (e.g., HER2, AKT) after IPI-504 treatment. | Insufficient drug concentration or treatment duration. | Perform a dose-response and time-course experiment. Some client proteins require sustained exposure or higher concentrations of IPI-504 for complete degradation.[21] |
| The specific client protein in your cell line may be less dependent on HSP90. | Confirm that the client protein of interest is indeed sensitive to HSP90 inhibition in your specific cancer model by referencing literature or testing other HSP90 inhibitors. | |
| Technical issues with Western blotting. | Ensure your protein extraction method is optimal, use validated primary antibodies, and include positive and negative controls. Use HSP70 induction as a positive control for HSP90 inhibition activity.[4][19] | |
| Toxicity or lack of efficacy in xenograft models. | Suboptimal dosing, scheduling, or route of administration. | IPI-504 has been tested using various routes (i.p., i.v., oral) and schedules.[4][19] Refer to established protocols; for example, 100 mg/kg intraperitoneally three times a week has been used in GIST models.[19][22] |
| Poor bioavailability or rapid metabolism. | Although IPI-504 is a water-soluble formulation,[3] pharmacokinetic analysis may be necessary if in vivo efficacy is unexpectedly low. Note that IPI-504 is metabolized to active compounds like 17-AAG and 17-AG.[23] | |
| High levels of drug-related toxicity (e.g., hepatotoxicity). | Dose adjustments may be necessary. Clinical trials have reported grade 3 or higher liver function abnormalities, leading to dose reductions in some studies.[2][24] |
Quantitative Data Summary
Table 1: In Vitro Antiproliferative Activity (IC50) of IPI-504 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | IPI-504 IC50 (nM) | Reference |
| H1437 | NSCLC | Sensitive | 3.473 | [18] |
| H1650 | NSCLC | Sensitive | 3.764 | [18] |
| H358 | NSCLC | Sensitive | 4.662 | [18] |
| H2009 | NSCLC | Resistant | 33.833 | [18] |
| Calu-3 | NSCLC | Resistant | 43.295 | [18] |
| H2228 | NSCLC | Resistant | 46.340 | [18] |
| SKBr3 | Breast Cancer | Trastuzumab-Sensitive | ~1-7 | [25] |
| BT-474 | Breast Cancer | Trastuzumab-Sensitive | ~1-7 | [25] |
| JIMT-1 | Breast Cancer | Trastuzumab-Resistant | 31 | [25] |
Table 2: Summary of Clinical Trial Results for IPI-504
| Trial Phase | Cancer Type | Key Findings & Response Rates | Common Adverse Events | Reference |
| Phase II | NSCLC (EGFR-mutant & wild-type) | Overall Response Rate (ORR): 7%. Higher activity in patients with ALK rearrangements (2 of 3 had partial responses). | Fatigue, nausea, diarrhea, liver function abnormalities. | [2] |
| Phase II | Castration-Resistant Prostate Cancer (CRPC) | Minimal effect on PSA levels or tumor burden. Trial not expanded. | Nausea, diarrhea, fatigue, anorexia. Two drug-related deaths (hepatic failure, ketoacidosis). | [24] |
| Phase I | GIST & Soft Tissue Sarcoma | Stable disease in 70% of GIST patients. One confirmed partial response in GIST. | Fatigue, headache, nausea. | [23] |
| Phase I | TKI-Resistant GIST | Stable disease allowed 7 patients to continue for ≥4 cycles. Decreased FDG avidity on PET scans. | Grade 1-2 fatigue, headache, elevated alkaline phosphatase. | [20] |
Key Experimental Protocols
1. Cell Viability/Proliferation Assay (MTT-based)
This protocol is adapted from methodologies used to assess the growth inhibitory effects of IPI-504.[11]
-
Cell Seeding: Plate cells (e.g., 5 x 10⁴ cells/well for cell lines) in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of IPI-504 or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 3-(4,5-dimethyl thiazolyl-2)-2,5-diphenyltetrazolium bromide (MTT) reagent to each well and incubate for an additional 2-5 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a spectrophotometer.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value (the drug concentration that produces 50% growth inhibition) using non-linear regression analysis.
2. Western Blot Analysis for Signaling Proteins
This protocol is for assessing the levels and phosphorylation status of HSP90 client and pathway proteins.[7][19]
-
Cell Lysis: After treating cells with IPI-504 for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., HER2, p-AKT, total AKT, p-MAPK, HSP70, BiP/Grp78, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations: Pathways and Workflows
Below are diagrams illustrating key mechanisms and experimental designs relevant to IPI-504 resistance.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Activity of IPI-504, a Novel Heat-Shock Protein 90 Inhibitor, in Patients With Molecularly Defined Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Antitumor activity of the Hsp90 inhibitor IPI-504 in HER2-positive trastuzumab-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The heat shock protein 90 inhibitor IPI-504 induces apoptosis of AKT-dependent diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hematologyandoncology.net [hematologyandoncology.net]
- 10. ashpublications.org [ashpublications.org]
- 11. The Hsp90 inhibitor IPI-504 overcomes bortezomib resistance in mantle cell lymphoma in vitro and in vivo by down-regulation of the prosurvival ER chaperone BiP/Grp78 | Blood | American Society of Hematology [ashpublications.org]
- 12. The Hsp90 inhibitor IPI-504 overcomes bortezomib resistance in mantle cell lymphoma in vitro and in vivo by down-regulation of the prosurvival ER chaperone BiP/Grp78 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. The Hsp90 inhibitor IPI-504 overcomes bortezomib resistance in mantle cell lymphoma in vitro and in vivo by down-regulation of the prosurvival ER chaperone BiP/Grp78 [carrerasresearch.org]
- 15. mdpi.com [mdpi.com]
- 16. Item - Alternative Signaling Pathways as Potential Therapeutic Targets for Overcoming EGFR and c-Met Inhibitor Resistance in Non-Small Cell Lung Cancer - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 17. Current mechanism of acquired resistance to epidermal growth factor receptor-tyrosine kinase inhibitors and updated therapy strategies in human nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. ascopubs.org [ascopubs.org]
- 21. researchgate.net [researchgate.net]
- 22. The heat shock protein 90 inhibitor IPI-504 induces KIT degradation, tumor shrinkage, and cell proliferation arrest in xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A phase 1 study of the heat shock protein 90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Multicenter phase II trial of the heat shock protein 90 inhibitor, this compound (IPI-504), in patients with castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
Technical Support Center: Improving the Therapeutic Index of Retaspimycin Hydrochloride in Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting experiments with Retaspimycin Hydrochloride (IPI-504) in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (IPI-504)?
This compound is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] It is a more water-soluble hydroquinone hydrochloride salt derivative of 17-AAG.[1][2] In the body, Retaspimycin is converted to 17-AAG, and the two exist in a dynamic equilibrium.[1] By inhibiting HSP90, Retaspimycin promotes the proteasomal degradation of HSP90 client proteins, many of which are crucial for cancer cell growth, proliferation, and survival.[1] This leads to the induction of apoptosis in tumor cells.[1]
Q2: Why is improving the therapeutic index of Retaspimycin important?
While Retaspimycin has shown anti-tumor activity, dose-limiting toxicities have been a challenge in its clinical development.[4] The therapeutic index, which is the ratio between the toxic dose and the therapeutic dose of a drug, is a critical factor in its clinical utility. A wider therapeutic index means a drug is safer and more effective. Combination therapies are a key strategy to improve the therapeutic index by achieving synergistic anti-cancer effects at lower, less toxic doses of each drug.
Q3: What are the common combination strategies for Retaspimycin?
Retaspimycin has been investigated in combination with various anti-cancer agents, including:
-
Trastuzumab: In HER2-positive breast cancer, as HER2 is an HSP90 client protein.[5][6]
-
Docetaxel: In non-small cell lung cancer (NSCLC).[6]
-
Everolimus: In KRAS-mutant NSCLC.[7]
-
Bortezomib: In mantle cell lymphoma, targeting both the NF-κB signaling and the unfolded protein response.
-
Imatinib and Sunitinib: In gastrointestinal stromal tumors (GIST), targeting the KIT signaling pathway.[8]
Q4: What are the known toxicities of Retaspimycin?
Common treatment-related adverse events observed in clinical trials include fatigue, nausea, diarrhea, and headache.[5][6][9][10] More serious adverse events, though less common, have included hepatotoxicity (liver damage), hypokalemia, and in rare cases, intracerebral hemorrhage.[5][6][8][9] Researchers should be mindful of potential liver toxicity when designing in vivo studies.[8]
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during their experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results in cell viability assays. | 1. Drug Instability: Retaspimycin aqueous solutions are not stable for long periods. 2. Cell Line Variability: Different cell lines have varying sensitivity to HSP90 inhibition. 3. Assay Interference: The drug or its vehicle may interfere with the assay reagents. | 1. Prepare fresh drug solutions for each experiment. Do not store aqueous solutions for more than a day.[11] 2. Characterize the IC50 of Retaspimycin in your specific cell line before starting combination studies. 3. Run appropriate controls, including vehicle-only and drug-without-cells controls, to check for assay interference. |
| Low or no synergy observed in combination experiments. | 1. Suboptimal Dosing Ratio: The ratio of Retaspimycin to the combination drug may not be optimal for synergy. 2. Incorrect Dosing Schedule (in vivo): The timing of drug administration may not be ideal. 3. Drug Resistance: The cell line may have intrinsic or acquired resistance to one or both drugs. | 1. Perform a checkerboard assay with varying concentrations of both drugs to identify synergistic ratios. Calculate the Combination Index (CI). 2. Review preclinical literature for effective dosing schedules. The sequence of drug administration can be critical and may require further investigation.[8] 3. Confirm the sensitivity of your cell line to each drug individually. Consider using cell lines with known sensitivity to the targeted pathways. |
| Difficulty in detecting degradation of HSP90 client proteins by Western Blot. | 1. Insufficient Drug Concentration or Incubation Time: The drug concentration or treatment duration may be too low to induce significant protein degradation. 2. Poor Antibody Quality: The primary antibody may not be specific or sensitive enough. 3. Rapid Protein Re-synthesis: Cells may be compensating by increasing the synthesis of the client protein. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for observing client protein degradation.[12] 2. Validate your primary antibody using positive and negative controls. 3. Consider using a protein synthesis inhibitor (e.g., cycloheximide) as a control to distinguish between degradation and reduced synthesis. |
| Unexpected toxicity in animal models. | 1. Hepatotoxicity: Retaspimycin and its metabolites are known to have potential liver toxicity.[8] 2. Off-target Effects: High doses may lead to off-target effects. 3. Vehicle Toxicity: The vehicle used to dissolve the drug may have its own toxicity. | 1. Monitor liver function markers (e.g., ALT, AST) in treated animals. Consider dose reduction or a different dosing schedule.[8] 2. Ensure that the doses used are within the range reported in published preclinical studies. 3. Include a vehicle-only control group to assess the toxicity of the vehicle. |
Data Presentation
Table 1: In Vitro Efficacy of this compound (IPI-504) as a Single Agent in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MM1.s | Multiple Myeloma | 307 ± 51 | [13] |
| RPMI-8226 | Multiple Myeloma | 306 ± 38 | [13] |
| Various Tumor Cell Lines | GIST, STS, NSCLC | 10 - 40 | [11] |
Note: IC50 values can vary depending on the assay conditions and cell line. It is recommended to determine the IC50 in your specific experimental system.
Table 2: Clinical Trial Data for this compound (IPI-504) in Combination Therapy
| Combination Agent | Cancer Type | Dose of IPI-504 | Key Efficacy Results | Common Adverse Events (Grade 1-2) | Reference |
| Trastuzumab | HER2+ Breast Cancer | 300 mg/m² weekly | 1 partial response, 70% stable disease | Fatigue (46%), Nausea (31%), Diarrhea (23%) | [5][6] |
| Docetaxel | NSCLC | 450 mg/m² weekly | Phase 2 study initiated based on positive safety results in Phase 1b | Not detailed in the provided search results | [6] |
| Everolimus | KRAS Mutant NSCLC | Not specified | Phase 1b/2 study conducted | Not detailed in the provided search results | [7] |
| Single Agent | GIST and STS | 400 mg/m² twice weekly (MTD) | 1 partial response in GIST, 1 in liposarcoma; 70% stable disease in GIST | Fatigue (59%), Headache (44%), Nausea (43%) | [9][10] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT/MTS)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Retaspimycin alone and in combination with another therapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (IPI-504)
-
Combination drug
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Retaspimycin and the combination drug in complete medium.
-
For single-agent IC50 determination, treat cells with increasing concentrations of each drug.
-
For combination studies, use a checkerboard format with varying concentrations of both drugs.
-
Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[14][15]
-
If using MTT, add the solubilization solution and mix to dissolve the formazan crystals.[14][15]
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
For combination data, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[16][17]
Western Blot Analysis of HSP90 Client Proteins
Objective: To assess the effect of Retaspimycin, alone or in combination, on the protein levels of HSP90 clients (e.g., HER2, AKT, p-AKT).
Materials:
-
Cancer cell line of interest
-
This compound (IPI-504)
-
Combination drug
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., HER2, AKT, p-AKT, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Retaspimycin and/or the combination drug for a predetermined time.
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound (IPI-504).
Caption: Experimental workflow for evaluating Retaspimycin combination therapy.
Caption: Retaspimycin and Bortezomib synergy in PI3K/Akt and NF-κB pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. NF-κB - Wikipedia [en.wikipedia.org]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Retaspimycin Hydrochloride Efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on monitoring the efficacy of Retaspimycin Hydrochloride (IPI-504) in real-time.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It binds to the N-terminal ATP/ADP-binding site of HSP90, preventing its chaperone function.[1] This inhibition leads to the proteasomal degradation of oncogenic HSP90 client proteins, which are crucial for tumor cell growth and survival, ultimately inducing apoptosis (cell death).[1][2]
Q2: How can I monitor the engagement of this compound with its target, HSP90, in real-time?
Direct target engagement can be assessed using several biophysical and biochemical methods:
-
Fluorescence Polarization (FP) Assay: This assay measures the change in the polarization of fluorescently labeled geldanamycin (a natural product that also binds to the HSP90 ATP binding site) upon competitive binding of Retaspimycin. A decrease in polarization indicates successful displacement and therefore binding of Retaspimycin to HSP90.[3]
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics (on- and off-rates) of Retaspimycin to purified HSP90 immobilized on a sensor chip in real-time.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of Retaspimycin to HSP90, providing thermodynamic parameters of the interaction.
Q3: What are the most reliable pharmacodynamic biomarkers to assess this compound activity in cells?
The most established biomarkers for Retaspimycin efficacy are the downstream consequences of HSP90 inhibition:
-
Induction of Heat Shock Protein 70 (HSP70): Inhibition of HSP90 leads to the dissociation and activation of Heat Shock Factor 1 (HSF1), which drives the transcription of heat shock proteins, most notably HSP70.[3] A time-dependent increase in HSP70 protein levels is a reliable indicator of HSP90 inhibition.[4]
-
Degradation of HSP90 Client Proteins: Monitoring the degradation of key oncogenic client proteins is a direct measure of efficacy. Commonly assessed client proteins include HER2, AKT, RAF-1, and mutant EGFR.[5][6]
Q4: My Western blot results show inconsistent degradation of HSP90 client proteins after Retaspimycin treatment. What could be the issue?
Several factors can contribute to inconsistent client protein degradation:
-
Cell Line Specificity: The dependency on specific HSP90 client proteins varies between different cancer cell lines. Ensure the chosen cell line is known to be sensitive to HSP90 inhibition and expresses the client protein of interest at detectable levels.
-
Drug Concentration and Treatment Duration: The IC50 value for Retaspimycin can range from 10-40 nM.[1] It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration and duration for observing client protein degradation in your specific cell model.
-
Proteasome Activity: Retaspimycin-induced degradation of client proteins is dependent on the ubiquitin-proteasome pathway. If proteasome function is compromised in your cells, you may not observe efficient degradation. Consider including a proteasome inhibitor (e.g., MG132) as a positive control for client protein accumulation.
-
Antibody Quality: Ensure the primary antibodies used for Western blotting are specific and validated for the target client proteins.
Q5: I am not observing a significant induction of HSP70 after Retaspimycin treatment. What should I check?
-
Time Point of Analysis: HSP70 induction is a transcriptional response and takes time. Check for HSP70 protein level changes at later time points (e.g., 16-24 hours) post-treatment.
-
Drug Potency: Verify the integrity and concentration of your this compound stock solution. The compound is soluble in DMSO and should be stored at or below -20°C.[1] Aqueous solutions should not be stored for more than a day.[1]
-
HSF1 Pathway Integrity: In rare cases, the HSF1 pathway may be compromised in the cell line being used.
Quantitative Data Summary
Table 1: In Vitro Proliferation IC50 Values for this compound
| Cell Line Type | IC50 Range (nM) | Reference |
| Various Tumor Cell Lines | 10 - 40 | [1] |
Table 2: Pharmacokinetic Parameters of IPI-504 in Patients
| Parameter | Value | Unit | Patient Population | Reference |
| MTD (Maximum Tolerated Dose) | 400 | mg/m² | GIST or Soft Tissue Sarcoma | [4][7] |
| Cmax (at MTD) | 6740 | ng/mL | GIST or Soft Tissue Sarcoma | [4] |
| Mean AUC₀-∞ (IPI-504) | 11,712 | nghr/mL | Castration-Resistant Prostate Cancer | [8] |
| Mean AUC₀-∞ (17-AAG) | 9,847 | nghr/mL | Castration-Resistant Prostate Cancer | [8] |
| Mean Terminal Half-life (single dose) | 2.86 | hours | HER2+ Breast Cancer | [9] |
Experimental Protocols
Protocol 1: Real-Time Monitoring of HSP90 Client Protein Degradation by Western Blot
Objective: To quantitatively assess the degradation of HSP90 client proteins (e.g., HER2, AKT) in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., SK-BR-3 for HER2, LNCaP for AR)
-
Complete cell culture medium
-
This compound (IPI-504)
-
DMSO (vehicle control)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HER2, AKT, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Drug Treatment: Treat cells with increasing concentrations of this compound (e.g., 10, 50, 100, 500 nM) and a vehicle control (DMSO) for various time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the client protein band to the loading control.
Protocol 2: Monitoring HSP70 Induction via qPCR
Objective: To measure the real-time transcriptional induction of the HSPA1A gene (encoding HSP70) in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound (IPI-504)
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for HSPA1A and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Treat cells with this compound and a vehicle control as described in Protocol 1 for various time points (e.g., 2, 4, 8, 16 hours).
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR:
-
Set up qPCR reactions with primers for HSPA1A and the reference gene.
-
Run the qPCR program on a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of HSPA1A using the ΔΔCt method, normalizing to the reference gene and the vehicle-treated control.
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for monitoring client protein degradation.
Caption: HSP70 induction pathway upon HSP90 inhibition.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Facebook [cancer.gov]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1 study of the heat shock protein 90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of IPI-504, a Novel Heat-Shock Protein 90 Inhibitor, in Patients With Molecularly Defined Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I study of the HSP90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft-tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multicenter Phase 2 Trial of the Hsp-90 Inhibitor, IPI-504 (this compound), in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A multicenter trial evaluating retaspimycin HCL (IPI-504) plus trastuzumab in patients with advanced or metastatic HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses to Retaspimycin Hydrochloride treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Retaspimycin Hydrochloride (also known as IPI-504) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It binds to the N-terminal ATP/ADP-binding site of HSP90, a molecular chaperone responsible for the stability and function of numerous oncogenic proteins.[1] Inhibition of HSP90 leads to the proteasomal degradation of these client proteins, resulting in the induction of apoptosis in cancer cells.[1]
Q2: How should I store and handle this compound?
The solid form of this compound is stable for at least 12 months when stored at or below -20°C.[1] Aqueous solutions should not be stored for more than one day.[1] For in vitro experiments, stock solutions are typically prepared in DMSO. For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 may be required. Always refer to the manufacturer's instructions for detailed storage and handling information.
Q3: What are the typical IC50 values for this compound in cancer cell lines?
The 50% inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line. Generally, it potently inhibits proliferation in several tumor cell lines with IC50 values ranging from 10-40 nM.[1] However, specific values can differ based on the cellular context and the specific assay conditions.
Cell Line-Specific Responses
The efficacy of this compound is highly dependent on the specific genetic background and signaling pathways active in a given cell line.
Non-Small Cell Lung Cancer (NSCLC)
In NSCLC, the response to this compound can be influenced by the mutation status of key oncogenes. Cell lines with ALK rearrangements have shown particular sensitivity to HSP90 inhibitors.[3][4] This is because the EML4-ALK fusion protein is a client of HSP90, and its degradation upon treatment leads to tumor regression.[3]
Breast Cancer
In HER2-positive breast cancer cell lines, this compound can overcome resistance to trastuzumab.[5] It achieves this by reducing the levels of HER2, Akt, and MAPK, thereby silencing key survival pathways.[5]
Gastrointestinal Stromal Tumors (GIST)
GIST cell lines, which are often driven by mutations in KIT and PDGFRα, are sensitive to this compound.[6] As client proteins of HSP90, both wild-type and mutated KIT and PDGFRα are degraded following treatment, leading to suppressed cell growth.[6]
Quantitative Data
Table 1: Reported IC50 and EC50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| Various Tumor Cell Lines | General | IC50 | 10 - 40 | [1] |
| U266 | Multiple Myeloma | IC50 (UPRE-luc activity) | 196 ± 56 | [7] |
| MM.1s | Multiple Myeloma | IC50 (UPRE-luc activity) | 472 ± 177 | [7] |
| MM.1s | Multiple Myeloma | IC50 (ERSE-driven activity) | 213 ± 140 | [7] |
| General | Not Specified | EC50 (Hsp90 & Grp9) | 119 | [7] |
| Not Specified | Not Specified | EC50 (p50ATF6 decrease) | 237 | [7] |
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2 to 4 hours until a purple precipitate is visible.
-
Add 100 µL of a detergent reagent to solubilize the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot for HSP70 Induction
A hallmark of HSP90 inhibition is the induction of the heat shock response, leading to the upregulation of HSP70.
Protocol:
-
Lyse treated and untreated cells in Laemmli sample buffer containing protease inhibitors.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour in 5% non-fat dry milk in PBS.[8]
-
Incubate the membrane with a primary antibody against HSP70.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the HSP70 signal to a loading control like β-actin.
Co-Immunoprecipitation (Co-IP) for HSP90-Client Protein Interaction
Co-IP can be used to confirm the interaction between HSP90 and its client proteins.
Protocol:
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer) to preserve protein-protein interactions.[9]
-
Pre-clear the cell lysate with protein A/G-agarose beads to reduce non-specific binding.[9]
-
Incubate the pre-cleared lysate with an antibody specific to the client protein of interest or HSP90 overnight at 4°C.
-
Add protein A/G-agarose beads to pull down the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against HSP90 and the client protein.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values between experiments.
-
Possible Cause: Variation in cell seeding density, passage number, or health of the cells.
-
Solution: Ensure consistent cell seeding density and use cells within a specific passage number range. Regularly check for mycoplasma contamination.
Issue 2: No significant decrease in client protein levels after treatment.
-
Possible Cause: Insufficient drug concentration or treatment time. The protein of interest may not be a primary HSP90 client in that specific cell line.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal treatment conditions. Confirm the HSP90 dependency of your protein of interest in the literature or by using a positive control cell line.
Issue 3: High background in Co-IP experiments.
-
Possible Cause: Insufficient washing of the beads or non-specific binding of proteins to the antibody or beads.
-
Solution: Increase the number of wash steps and the stringency of the wash buffer. Pre-clear the lysate with beads before adding the primary antibody. Use a control IgG antibody to check for non-specific binding.
Visualizations
Caption: this compound inhibits HSP90, leading to the degradation of oncogenic client proteins and subsequent apoptosis.
Caption: A typical workflow for studying the effects of this compound on cancer cell lines.
Caption: A logical flow for troubleshooting inconsistent experimental outcomes with this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medkoo.com [medkoo.com]
- 3. New Strategies for Treatment of ALK Rearranged Non-Small Cell Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. A phase 1 study of the heat shock protein 90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Induction of Hsp70 in tumor cells treated with inhibitors of the Hsp90 activity: A predictive marker and promising target for radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
Validation & Comparative
A Head-to-Head Comparison of IPI-504 (Retaspimycin) with Other Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[1][2] As a therapeutic target, Hsp90 is compelling because its inhibition can simultaneously disrupt multiple oncogenic signaling pathways.[3][4][5] IPI-504 (retaspimycin hydrochloride) is a potent, water-soluble Hsp90 inhibitor derived from the natural product geldanamycin.[6][7] This guide provides an objective, data-driven comparison of IPI-504 with other prominent Hsp90 inhibitors, including its parent compound 17-AAG and second-generation synthetic inhibitors like ganetespib and luminespib.
Overview of Compared Hsp90 Inhibitors
Hsp90 inhibitors are broadly classified by their chemical scaffold. IPI-504 belongs to the first-generation geldanamycin class, which, despite its potency, has been associated with certain liabilities, such as hepatotoxicity, that prompted the development of second-generation agents.[8][9]
-
IPI-504 (Retaspimycin) : A highly water-soluble hydroquinone hydrochloride salt of 17-AAG.[7][10] It was developed to improve upon the poor solubility of 17-AAG. In circulation, IPI-504 can be oxidized to 17-AAG.[7][11]
-
17-AAG (Tanespimycin) : The first Hsp90 inhibitor to enter clinical trials and the parent compound of IPI-504.[9][12] Its clinical development has been hindered by poor aqueous solubility and a side effect profile including hepatotoxicity.[10]
-
Ganetespib (STA-9090) : A second-generation, non-geldanamycin inhibitor based on a resorcinol-triazolone scaffold.[13] It was designed to have an improved safety profile, notably lacking the benzoquinone moiety associated with the liver toxicity of geldanamycin analogs.[8][13]
-
Luminespib (NVP-AUY922) : A potent, second-generation, resorcinol-based inhibitor with a 4,5-diarylisoxazole scaffold.[14][15] It exhibits very high binding affinity for the N-terminal ATP pocket of Hsp90.[14][16]
Quantitative Data Comparison
The following tables summarize key quantitative data for IPI-504 and its comparators, derived from preclinical and clinical studies.
Table 1: General Characteristics of Hsp90 Inhibitors
| Inhibitor | Class | Chemical Scaffold | Key Feature |
| IPI-504 (Retaspimycin) | 1st Gen. (Geldanamycin Analog) | Benzoquinone Ansamycin | High water solubility (>200 mg/mL)[7] |
| 17-AAG (Tanespimycin) | 1st Gen. (Geldanamycin Analog) | Benzoquinone Ansamycin | Parent compound; poor solubility[10] |
| Ganetespib (STA-9090) | 2nd Gen. (Synthetic) | Resorcinol-Triazolone | Lacks benzoquinone moiety, reducing hepatotoxicity risk[8][13] |
| Luminespib (NVP-AUY922) | 2nd Gen. (Synthetic) | Resorcinol-Isoxazole | High binding affinity to Hsp90 N-terminus[14][16] |
Table 2: Preclinical Potency and Activity
| Inhibitor | Hsp90 Binding (EC₅₀/IC₅₀) | Cellular Proliferation (GI₅₀/IC₅₀) | Key Degraded Client Proteins |
| IPI-504 (Retaspimycin) | EC₅₀: ~63 nM[6] | 10-40 nM (various cell lines)[7][11] | EGFR (mutant), c-MET, HER2, ALK, Akt[10][14][17][18] |
| 17-AAG (Tanespimycin) | EC₅₀: ~119 nM[6] | Similar range to IPI-504 | HER2, Akt, c-RAF, mutant EGFR[10][14] |
| Ganetespib (STA-9090) | Potent, sub-micromolar | Potent cytotoxicity in various cell lines[19] | EML4-ALK, ROS1, RET, STAT3, HIF-1α[19][20] |
| Luminespib (NVP-AUY922) | IC₅₀: ~13 nM (Hsp90α)[16] | Average GI₅₀: ~9 nM (various cell lines)[16] | IGF-1Rβ, EGFR (mutant), ALK[14][16] |
Table 3: Clinical Trial Outcomes and Key Toxicities
| Inhibitor | Selected Indications | Clinical Activity Highlights | Common (Grade ≥3) Adverse Events |
| IPI-504 (Retaspimycin) | NSCLC, GIST, Breast Cancer | ORR of 7% in NSCLC; notable activity in ALK-rearranged NSCLC (2 of 3 patients had PR).[18] In GIST, 70% of patients achieved stable disease.[21] | Fatigue, nausea, diarrhea.[18][21] Liver function abnormalities (11.8%).[18] Treatment-related deaths due to hepatic failure reported.[8][22] |
| 17-AAG (Tanespimycin) | Various solid/hematologic tumors | Modest activity; often limited by formulation and toxicity. | Hepatotoxicity, fatigue, diarrhea.[12] |
| Ganetespib (STA-9090) | NSCLC, Breast Cancer | Showed durable responses in ALK-rearranged NSCLC.[20][23] Lacks the severe hepatotoxicity of geldanamycins.[13] | Diarrhea, fatigue, nausea. Ocular toxicities not a significant issue compared to other 2nd-gen inhibitors.[13] |
| Luminespib (NVP-AUY922) | NSCLC, Solid Tumors | Showed clinical activity in NSCLC with EGFR mutations and ALK rearrangements.[24] | Diarrhea, asthenia/fatigue, visual disturbances (ocular toxicity).[15] |
Signaling Pathways and Experimental Workflows
Visual diagrams help clarify the complex mechanisms of Hsp90 inhibition and the processes used for evaluation.
Caption: Hsp90 cycle and N-terminal inhibition mechanism.
Caption: Hsp90 client proteins and associated signaling pathways.
Caption: Standard experimental workflow for Hsp90 inhibitor comparison.
Detailed Experimental Protocols
Standardized methodologies are crucial for the direct comparison of inhibitor performance. Below are representative protocols for key experiments.
Hsp90 Binding Assay (Fluorescence Polarization)
This competitive binding assay measures the ability of a test compound (e.g., IPI-504) to displace a fluorescently labeled ligand from the Hsp90 N-terminal ATP-binding site.
-
Materials : Purified recombinant human Hsp90α, fluorescently labeled geldanamycin (GM-FITC), assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA), test inhibitors, 384-well black plates.
-
Protocol :
-
Prepare serial dilutions of IPI-504 and other test inhibitors in assay buffer.
-
In a 384-well plate, add Hsp90α protein to a final concentration of ~75 nM.
-
Add the test inhibitors at various concentrations.
-
Add the GM-FITC probe to a final concentration of ~5 nM.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure fluorescence polarization (FP) using a plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Plot the FP signal against the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, representing the concentration of inhibitor required to displace 50% of the fluorescent probe.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Materials : Cancer cell lines (e.g., NCI-H1975 [EGFR mutant], BT-474 [HER2+]), culture medium, 96-well clear-bottom plates, test inhibitors, CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Protocol :
-
Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat cells in sextuplicate with serial dilutions of IPI-504 or other inhibitors for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated control cells and plot cell viability against inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Western Blot for Client Protein Degradation
This technique is used to measure the levels of specific Hsp90 client proteins in cells following inhibitor treatment.
-
Materials : Cancer cell lines, culture dishes, test inhibitors, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membranes, primary antibodies (e.g., anti-HER2, anti-Akt, anti-phospho-Akt, anti-Actin), HRP-conjugated secondary antibodies, chemiluminescent substrate.
-
Protocol :
-
Plate cells and allow them to adhere. Treat with a fixed concentration of IPI-504 or other inhibitors (e.g., 100 nM) for various time points (e.g., 0, 6, 12, 24 hours).
-
Wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use an antibody against a housekeeping protein (e.g., Actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply chemiluminescent substrate.
-
Image the blot using a digital imager. Densitometry can be used to quantify changes in protein levels relative to the loading control.
-
Conclusion
IPI-504 (retaspimycin) represents a significant effort to improve the druggability of first-generation Hsp90 inhibitors by enhancing water solubility. Preclinically, it is a potent inhibitor, demonstrating slightly greater Hsp90 binding affinity than its parent compound, 17-AAG.[6] Clinically, IPI-504 has shown modest single-agent activity, with notable responses in molecularly defined subsets of NSCLC, such as those with ALK rearrangements.[18]
However, the development of IPI-504 has been challenged by a toxicity profile that includes severe hepatotoxicity, a liability shared with other geldanamycin-based inhibitors.[8][22] This has limited its therapeutic window and led to the termination of some late-stage trials.[24] In contrast, second-generation inhibitors like ganetespib were specifically designed to avoid the chemical moiety responsible for this toxicity, offering a potentially wider therapeutic index.[8][13] While inhibitors like luminespib show exceptional potency, they may introduce other off-target effects, such as ocular toxicities.[15]
For researchers, the choice of an Hsp90 inhibitor depends on the experimental context. IPI-504 remains a valuable tool for preclinical studies, particularly where a water-soluble geldanamycin analog is required. However, for clinical translation, the field has largely shifted towards second-generation inhibitors like ganetespib, which offer a more favorable balance of efficacy and safety. The comparative data presented here underscore the critical evolution of Hsp90 inhibitors from potent but problematic natural product derivatives to rationally designed synthetic compounds with improved clinical potential.
References
- 1. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. apexbt.com [apexbt.com]
- 8. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heat shock protein 90 targeting therapy: state of the art and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. hematologyandoncology.net [hematologyandoncology.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. selleckchem.com [selleckchem.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Activity of IPI-504, a Novel Heat-Shock Protein 90 Inhibitor, in Patients With Molecularly Defined Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Multicenter Phase 2 Trial of the Hsp-90 Inhibitor, IPI-504 (this compound), in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of Retaspimycin Hydrochloride in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of Retaspimycin Hydrochloride (IPI-504), a potent Heat Shock Protein 90 (HSP90) inhibitor, against other HSP90 inhibitors in patient-derived xenograft (PDX) models. The data presented herein is intended to support preclinical research and inform the design of future studies in oncology drug development.
Executive Summary
This compound is a second-generation, semi-synthetic HSP90 inhibitor that has demonstrated anti-tumor activity in various preclinical models. By targeting HSP90, this compound disrupts the folding and stability of numerous oncogenic client proteins, leading to their degradation and subsequent inhibition of tumor growth. This guide summarizes available quantitative data from PDX studies, details the experimental methodologies for robust preclinical evaluation, and visualizes the key signaling pathways and experimental workflows.
Comparative Anti-Tumor Activity in Patient-Derived Xenografts
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are recognized for their ability to more faithfully recapitulate the heterogeneity and therapeutic response of human cancers compared to traditional cell line-derived xenografts.[1][2][3][4] The following tables summarize the available data on the anti-tumor efficacy of this compound and its comparators in various PDX models.
| Drug | Cancer Type | PDX Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound (IPI-504) | Gastrointestinal Stromal Tumor (GIST) | Not Specified | Not Specified | Significant reduction in tumor volume | [5] |
| Ganetespib (STA-9090) | Esophageal Squamous Cell Carcinoma (ESCC) | ESCC PDX | 25 mg/kg, every three days for 21 days | Strong inhibition of tumor growth | [6] |
| Ganetespib (STA-9090) | Non-Small Cell Lung Cancer (NSCLC) | NCI-H1975 (cell line-derived xenograft) | 125 mg/kg, once weekly for three weeks | Significantly greater TGI than 17-AAG | [7] |
| 17-AAG (Tanespimycin) | Non-Small Cell Lung Cancer (NSCLC) | NCI-H1975 (cell line-derived xenograft) | 175 mg/kg, once weekly for three weeks | Less effective than Ganetespib | [7] |
Note: Direct head-to-head comparative studies of this compound against other second-generation HSP90 inhibitors in a panel of PDX models are limited in the public domain. The data presented is compiled from individual studies. 17-AAG is a first-generation HSP90 inhibitor and the parent compound of this compound.
Mechanism of Action: Targeting the HSP90 Chaperone Machinery
This compound exerts its anti-tumor effects by inhibiting the ATPase activity of HSP90. This molecular chaperone is crucial for the conformational maturation and stability of a wide array of "client" proteins, many of which are critical components of oncogenic signaling pathways. Inhibition of HSP90 leads to the ubiquitin-proteasome-mediated degradation of these client proteins, thereby disrupting multiple cancer-promoting pathways simultaneously.
Key client proteins affected by HSP90 inhibition include:
-
Receptor Tyrosine Kinases: EGFR, HER2, MET
-
Signaling Kinases: AKT, RAF-1, CDK4
-
Transcription Factors: MYC
The degradation of these proteins leads to the downregulation of major signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer and play a central role in cell proliferation, survival, and angiogenesis.[8][9][10][11]
References
- 1. Patient-derived xenograft models for personalized medicine in colorectal cancer | springermedizin.de [springermedizin.de]
- 2. Patient-derived xenografts: a relevant preclinical model for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. A phase 1 study of the heat shock protein 90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3 kinase integrates Akt and MAP kinase signaling pathways in the regulation of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Upregulation of PI3K/Akt and MAP Kinase Pathways is Associated with Resistance of Microtubule-Targeting Drugs in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual inhibition of MAPK and PI3K/AKT pathways enhances maturation of human iPSC-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Drug Resistance: A Comparative Guide to Cross-Resistance Between Retaspimycin Hydrochloride and Other Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of Retaspimycin Hydrochloride (IPI-504), a potent inhibitor of Heat Shock Protein 90 (HSP90), with other chemotherapeutic agents. By presenting supporting experimental data, detailed methodologies, and visual representations of key signaling pathways, this document aims to be a valuable resource for researchers in oncology and drug development.
Executive Summary
This compound, an analog of 17-allylamino-17-demethoxygeldanamycin (17-AAG), has demonstrated significant preclinical and clinical activity in various cancer models. However, the emergence of drug resistance is a critical challenge in cancer therapy. Understanding the patterns of cross-resistance between Retaspimycin and other chemotherapeutics is essential for designing effective combination therapies and overcoming treatment failure. This guide synthesizes available data on this topic, highlighting key mechanisms and experimental findings.
Data Presentation: Quantitative Comparison of Cross-Resistance
The following tables summarize the quantitative data on the cross-resistance of cancer cell lines to this compound (Tanespimycin/17-AAG) and other chemotherapeutic agents. The data is presented as IC50 values (the concentration of a drug that inhibits a biological process by 50%) and Resistance Indices (RI), which is the ratio of the IC50 of the resistant cell line to that of the parental, sensitive cell line.
Table 1: Cross-Resistance of 17-AAG-Resistant Glioblastoma Cell Lines to Other HSP90 Inhibitors and Chemotherapeutics [1][2]
| Cell Line | Drug | Class | Resistance Index (RI = IC50 resistant/IC50 parental) |
| SF268-RA12 | 17-DMAG | Ansamycin HSP90 Inhibitor | 7.2 |
| 17-AG | Ansamycin HSP90 Inhibitor | 12.6 | |
| Radicicol | Non-ansamycin HSP90 Inhibitor | <1.0 | |
| BIIB021 | Non-ansamycin HSP90 Inhibitor | <1.0 | |
| VER-49009 | Non-ansamycin HSP90 Inhibitor | <1.0 | |
| VER-50589 | Non-ansamycin HSP90 Inhibitor | <1.0 | |
| NVP-AUY922 | Non-ansamycin HSP90 Inhibitor | <1.0 | |
| Temozolomide | Alkylating Agent | 4.8 | |
| Cisplatin | Platinum-based Agent | <1.0 | |
| SN38 (active metabolite of Irinotecan) | Topoisomerase I Inhibitor | <1.0 | |
| U87MG-RA6 | 17-DMAG | Ansamycin HSP90 Inhibitor | 5.1 |
| 17-AG | Ansamycin HSP90 Inhibitor | 1.5 | |
| Temozolomide | Alkylating Agent | <1.0 | |
| Cisplatin | Platinum-based Agent | <1.0 | |
| SN38 | Topoisomerase I Inhibitor | <1.0 |
Table 2: IC50 Values of Tanespimycin (17-AAG) and IPI-504 in a Panel of Human Lung Adenocarcinoma Cell Lines [3]
| Cell Line | Tanespimycin (17-AAG) IC50 (nM) | IPI-504 IC50 (nM) |
| H1975 | 1.258 | Not Reported |
| H1437 | 6.555 | 3.473 |
| H1650 | Not Reported | 3.764 |
| H358 | Not Reported | 4.662 |
| HCC827 | 26.255 | Not Reported |
| H2009 | 87.733 | 33.833 |
| Calu-3 | Not Reported | 43.295 |
| H2228 | Not Reported | 46.340 |
Table 3: General IC50 Values for Doxorubicin and Paclitaxel in Various Cancer Cell Lines (for reference) [4][5][6][7][8][9][10]
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Paclitaxel IC50 (nM) |
| MCF-7 | Breast Cancer | ~0.1 - 2.5 | Not widely reported |
| MDA-MB-231 | Breast Cancer | Not widely reported | ~10 - 50 |
| A549 | Lung Cancer | >20 | ~10 - 30 |
| HeLa | Cervical Cancer | ~0.3 - 2.9 | Not widely reported |
| HepG2 | Liver Cancer | ~1.3 - 12.2 | Not widely reported |
Note: The data in Table 3 is for general reference and not from direct cross-resistance studies with Retaspimycin. IC50 values can vary significantly between studies due to different experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of cross-resistance studies with this compound.
Generation of Drug-Resistant Cell Lines
A common method to develop drug-resistant cancer cell lines involves continuous exposure to increasing concentrations of the drug.
-
Initial Exposure: Parental cancer cells are cultured in the presence of the HSP90 inhibitor (e.g., 17-AAG) at a concentration equal to its IC50 value.
-
Dose Escalation: Once the cells develop tolerance and resume proliferation, the drug concentration in the culture medium is gradually increased. This process is repeated until the desired level of resistance is achieved.
-
Characterization: The resistant phenotype is confirmed by determining the IC50 of the resistant cell line and calculating the Resistance Index (RI) by dividing the IC50 of the resistant line by that of the parental line.
-
Stability of Resistance: The stability of the resistant phenotype is often assessed by culturing the resistant cells in a drug-free medium for several passages and then re-evaluating the IC50.
Cell Viability and IC50 Determination Assay
The Sulforhodamine B (SRB) assay is a widely used method for determining cell viability and IC50 values.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: The following day, the cells are treated with a serial dilution of the drugs of interest (e.g., Retaspimycin, doxorubicin, paclitaxel) for a specified period (typically 72 hours).
-
Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: The percentage of cell survival is calculated relative to untreated control cells. The IC50 values are then determined by plotting the percentage of cell survival against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for HSP90 Client Proteins
Western blotting is used to assess the levels of HSP90 client proteins, which are often degraded upon HSP90 inhibition.
-
Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the HSP90 client protein of interest (e.g., Akt, Raf-1, HER2) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities can be quantified using densitometry software.
NQO1 Activity Assay
The activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme implicated in resistance to ansamycin HSP90 inhibitors, can be measured using commercially available kits or established protocols.
-
Cell Lysate Preparation: Cells are harvested and lysed to release intracellular components.
-
Reaction Mixture: The cell lysate is added to a reaction mixture typically containing a substrate for NQO1 (e.g., menadione) and a colorimetric or fluorometric probe that changes its optical properties upon reduction by NQO1.
-
Measurement: The change in absorbance or fluorescence is monitored over time using a microplate reader.
-
Data Analysis: The NQO1 activity is calculated from the rate of change in the signal and is often normalized to the total protein concentration of the lysate.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the study of cross-resistance with this compound.
Conclusion
The development of resistance to this compound is a multifaceted process. Evidence suggests that cross-resistance is more likely to occur with structurally related ansamycin HSP90 inhibitors. A key mechanism of this resistance is the downregulation of the NQO1 enzyme, which is responsible for the bioactivation of Retaspimycin to its more potent hydroquinone form.[1][2][11]
Importantly, cross-resistance to structurally dissimilar HSP90 inhibitors and many conventional chemotherapeutics appears to be less common.[1][2] However, some studies with other HSP90 inhibitors have indicated the potential for cross-resistance to agents like docetaxel through the activation of bypass signaling pathways such as the p90RSK-CDC25C pathway.[12]
Furthermore, the induction of the heat shock response, leading to the upregulation of pro-survival chaperones like HSP70 and HSP27, is a general mechanism of resistance to HSP90 inhibitors that could potentially contribute to a broader, albeit less defined, cross-resistance phenotype.[11]
These findings underscore the importance of understanding the specific resistance mechanisms at play in a given tumor. This knowledge can guide the rational design of combination therapies, potentially pairing Retaspimycin with agents that are not susceptible to the same resistance pathways or with inhibitors of the resistance mechanisms themselves. Further research is warranted to explore these combination strategies and to identify predictive biomarkers of response and resistance to this compound.
References
- 1. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Drug-resistance in doxorubicin-resistant FL5.12 hematopoietic cells: elevated MDR1, drug efflux and side-population positive and decreased BCL2-family member expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactivation of the p90RSK–CDC25C pathway leads to bypass of the ganetespib induced G2/M arrest and mediates acquired resistance to ganetespib in KRAS mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hsp70 as a Biomarker for Retaspimycin Hydrochloride Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retaspimycin Hydrochloride (IPI-504) is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[1][2][3] By inhibiting Hsp90, Retaspimycin promotes the degradation of these client proteins, leading to cell cycle arrest and apoptosis in cancer cells. The induction of Heat Shock Protein 70 (Hsp70) is a well-documented pharmacodynamic response to Hsp90 inhibition, signifying target engagement.[4] However, the utility of Hsp70 as a predictive biomarker for clinical response to this compound remains a subject of investigation. This guide provides a comparative analysis of Hsp70 and other potential biomarkers, supported by experimental data and detailed protocols, to aid researchers in the validation and selection of biomarkers for predicting therapeutic response to this Hsp90 inhibitor.
Hsp70 as a Pharmacodynamic Biomarker
The rationale for using Hsp70 as a biomarker stems from the cellular stress response triggered by Hsp90 inhibition. When Hsp90 is inhibited by Retaspimycin, the cell upregulates the expression of other heat shock proteins, most notably Hsp70, as a compensatory mechanism. This induction of Hsp70 can be readily measured in tumor biopsies and peripheral blood mononuclear cells (PBMCs), providing a clear indication that the drug has reached its target and is exerting its biological effect.
While Hsp70 induction confirms target engagement, several studies have indicated that the level of Hsp70 induction does not consistently correlate with the clinical efficacy of Hsp90 inhibitors.[4] This suggests that while Hsp70 is a valid pharmacodynamic biomarker, it may not be a reliable predictive biomarker for patient outcomes. This has spurred the search for alternative biomarkers with better predictive power.
Comparison of Hsp70 with Alternative Predictive Biomarkers
Recent advances in proteomics have enabled the identification of a wide range of proteins whose basal expression levels correlate with sensitivity or resistance to Hsp90 inhibitors like this compound. A key study utilizing isobaric tags for relative and absolute quantitation (iTRAQ)-based proteomics on a panel of non-small cell lung cancer (NSCLC) cell lines identified numerous potential predictive biomarkers.[1][5][6] The table below compares Hsp70 with a selection of these promising alternatives.
| Biomarker | Function | Biomarker Type | Evidence for Association with Retaspimycin Response |
| Hsp70 | Molecular chaperone, cellular stress response | Pharmacodynamic | Induction consistently observed upon Hsp90 inhibition, confirming target engagement. However, its predictive value for clinical response is considered weak.[4] |
| HER2 (ErbB2) | Receptor tyrosine kinase, Hsp90 client protein | Predictive | Strong correlation between HER2 positivity and clinical benefit from Hsp90 inhibitors observed in patients with advanced solid tumors.[2][3] |
| AK2 (Adenylate kinase 2) | Enzyme involved in nucleotide metabolism | Predictive (Sensitivity) | Basal expression associated with increased sensitivity to geldanamycin derivatives, including Retaspimycin, in NSCLC cell lines.[1] |
| ATP5D (ATP synthase subunit delta) | Component of the mitochondrial ATP synthase | Predictive (Sensitivity) | Pre-treatment levels correlated with a more sensitive response to Retaspimycin in a proteomic screen of NSCLC cells.[1] |
| SMARCC1 (SWI/SNF complex subunit) | Component of a chromatin remodeling complex | Predictive (Resistance) | Higher basal abundance linked to resistance to geldanamycin derivatives in NSCLC cell lines.[1] |
Experimental Protocols
Quantification of Hsp70 in Serum/Plasma by ELISA
This protocol outlines the general steps for a sandwich enzyme-linked immunosorbent assay (ELISA) to measure Hsp70 concentrations in patient serum or plasma.
Materials:
-
Hsp70 ELISA kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Patient serum or plasma samples
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions as per the kit instructions. Dilute samples as recommended.
-
Binding: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well three to four times with the provided wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 3.
-
Streptavidin-HRP: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as described in step 3.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of Hsp70 in the patient samples.
Analysis of Hsp70 and Hsp90 Client Proteins in Tumor Tissue by Western Blot
This protocol describes the detection and relative quantification of Hsp70 and key Hsp90 client proteins (e.g., AKT, c-Raf, HER2) in tumor tissue lysates.
Materials:
-
Tumor tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Hsp70, AKT, c-Raf, HER2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize frozen tumor tissue in lysis buffer on ice. Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Hsp70) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 8.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometric analysis of the protein bands using appropriate software. Normalize the signal of the target proteins to the loading control to compare their relative expression levels across different samples. Repeat the process for other target proteins (AKT, c-Raf, HER2).
Visualizing Signaling Pathways and Experimental Workflows
To better understand the molecular mechanisms and experimental processes involved, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers That Predict Sensitivity to Heat Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarkers that Predict Sensitivity to Heat Shock Protein 90 Inhibitors (HSP90i) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Response and Predictive Biomarkers to Hsp90 Inhibitors Through Proteomic Profiling of Patient-derived Prostate Tumor Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomic Analysis of IPI-504 Treatment in Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic effects of IPI-504, a potent Heat Shock Protein 90 (Hsp90) inhibitor, with its closely related analog, 17-AAG. The information presented is compiled from peer-reviewed studies and aims to deliver a comprehensive overview supported by experimental data.
IPI-504 (retaspimycin hydrochloride) is a water-soluble, synthetic analog of the natural product geldanamycin and a potent inhibitor of Hsp90.[1] By inhibiting the chaperone function of Hsp90, IPI-504 leads to the degradation of a wide array of "client" proteins, many of which are critical for cancer cell growth, proliferation, and survival. This guide delves into the specific proteomic alterations induced by IPI-504, offering a comparative perspective with other Hsp90 inhibitors.
Performance Comparison: IPI-504 vs. Alternatives
IPI-504 is the hydroquinone hydrochloride of 17-allylamino-17-demethoxygeldanamycin (17-AAG), and they are known to interconvert in vivo. While both compounds target Hsp90, their distinct formulations and properties can lead to differential cellular responses. A key comparative proteomic study in lung adenocarcinoma cell lines using isobaric tags for relative and absolute quantitation (iTRAQ) revealed significant differences in the proteomic profiles associated with sensitivity to these two drugs.
Quantitative Proteomic Data
The following tables summarize the findings from a study by Marrugal et al. (2021), which identified proteins whose basal abundance correlates with sensitivity to IPI-504 and 17-AAG in a panel of lung adenocarcinoma cell lines.[1]
Table 1: Number of Proteins Associated with Sensitivity or Resistance to IPI-504 and 17-AAG. [1]
| Treatment | Proteins Associated with Sensitivity | Proteins Associated with Resistance |
| IPI-504 | 1664 | 1772 |
| 17-AAG | 27 | 171 |
Table 2: IC50 Values of IPI-504 and 17-AAG in Lung Adenocarcinoma Cell Lines. [1]
| Cell Line | IPI-504 IC50 (nM) | 17-AAG IC50 (nM) |
| H1437 | 3.473 | 6.555 |
| H1650 | 3.764 | 1.258 |
| H358 | 4.662 | Not Reported |
| H1975 | Not Reported | 1.258 |
| HCC827 | Not Reported | 26.255 |
| H2009 | 33.833 | 87.733 |
| Calu-3 | 43.295 | Not Reported |
| H2228 | 46.340 | Not Reported |
Note: The complete list of identified proteins is available in the supplementary materials of the cited publication.[1]
Experimental Protocols
The following section details the methodologies for key experiments cited in the comparative proteomic analysis of IPI-504.
iTRAQ-Based Quantitative Proteomic Analysis
This protocol provides a general workflow for the identification of proteomic changes in response to Hsp90 inhibitor treatment.
-
Cell Culture and Treatment: Lung adenocarcinoma cell lines are cultured in appropriate media. For treatment, cells are exposed to specific concentrations of IPI-504 or 17-AAG for a defined period (e.g., 24 hours). Control cells are treated with vehicle (e.g., DMSO).
-
Protein Extraction and Digestion: Following treatment, cells are harvested, and total protein is extracted using a suitable lysis buffer. Protein concentration is determined using a standard assay (e.g., BCA assay). A fixed amount of protein from each sample is then reduced, alkylated, and digested with trypsin overnight.
-
iTRAQ Labeling: The resulting peptide mixtures are labeled with different iTRAQ reagents according to the manufacturer's instructions. For example, control peptides could be labeled with iTRAQ tag 114, while IPI-504-treated peptides are labeled with tag 115, and 17-AAG-treated peptides with tag 116.
-
Peptide Fractionation and LC-MS/MS Analysis: The labeled peptide samples are combined and fractionated by strong cation exchange chromatography. Each fraction is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS data is used to identify the peptides and, consequently, the proteins. The relative quantification of proteins is determined by comparing the intensities of the iTRAQ reporter ions. Proteins with a statistically significant change in abundance between treated and control samples are identified.
Western Blotting
Western blotting is used to validate the changes in the expression of specific proteins identified by proteomics.
-
Protein Extraction and Quantification: Cells are treated as described above. Total protein is extracted, and the concentration is determined.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest (e.g., anti-AKT, anti-EGFR). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.
Visualizations
The following diagrams illustrate key signaling pathways affected by IPI-504 and the general experimental workflow.
References
A Comparative Guide to the Impact of Retaspimycin Hydrochloride on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Retaspimycin Hydrochloride (IPI-504), a potent Heat Shock Protein 90 (HSP90) inhibitor, and its impact on the tumor microenvironment (TME). It compares its performance with other notable HSP90 inhibitors, Ganetespib and Luminespib, offering supporting experimental data to inform preclinical and clinical research.
Introduction: HSP90 Inhibition and the Tumor Microenvironment
Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[1][2] Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[2] this compound (IPI-504) is a water-soluble, potent and selective inhibitor of HSP90 that has demonstrated anti-tumor activity in various cancer models.[3][4]
Beyond its direct effects on tumor cells, the impact of HSP90 inhibition on the complex ecosystem of the tumor microenvironment is an area of growing interest. The TME, comprising immune cells, stromal cells, blood vessels, and extracellular matrix, plays a pivotal role in tumor progression and response to therapy. Modulating the TME to favor anti-tumor immunity is a key goal of modern cancer treatment. This guide assesses the role of this compound in this context, in comparison to other HSP90 inhibitors.
Mechanism of Action: HSP90 Inhibition
This compound, like other ansamycin-based HSP90 inhibitors, binds to the N-terminal ATP-binding pocket of HSP90. This competitive inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of HSP90 client proteins. Key oncoproteins dependent on HSP90 include HER2, AKT, RAF-1, and mutant EGFR.[1][5] The degradation of these proteins disrupts critical signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Data Highlighting Potential of Retaspimycin in [globenewswire.com]
- 3. The heat shock protein 90 inhibitor IPI-504 induces KIT degradation, tumor shrinkage, and cell proliferation arrest in xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of IPI-504, a Novel Heat-Shock Protein 90 Inhibitor, in Patients With Molecularly Defined Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSP90 Inhibitor Ganetespib Enhances the Sensitivity of Mantle Cell Lymphoma to Bruton’s Tyrosine Kinase Inhibitor Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Retaspimycin Hydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of Retaspimycin Hydrochloride (also known as IPI-504), a potent inhibitor of Heat Shock Protein 90 (Hsp90). Adherence to these guidelines is mandatory to ensure the safety of all personnel and to maintain a secure research environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, meticulous care in its handling, storage, and disposal is paramount.
Essential Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of this compound to ensure the appropriate level of protection is utilized[2]. The following table outlines the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemotherapy-rated gloves (tested to ASTM D6978 standard)[3][4]. Double gloving is recommended. | To prevent skin contact with the hazardous drug[1][4]. |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes of chemicals or aerosols[1][2]. |
| Body Protection | Impervious, long-sleeved gown that closes in the back[1][3]. | To protect skin and clothing from contamination[2]. |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) should be used, especially when handling the powder form or when there is a risk of aerosol formation[1][4]. | To prevent inhalation of the compound[1][4]. |
Operational Plan: From Receipt to Disposal
This step-by-step guide details the complete lifecycle of handling this compound within the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE, including chemotherapy gloves, before handling the package[3].
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1][5].
2. Preparation and Handling:
-
All handling of this compound, especially the powder form, must be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood or a Class II Biosafety Cabinet[1][4].
-
Before handling, ensure a safety shower and eye wash station are accessible[1].
-
Do not eat, drink, or smoke in the designated handling area[1].
-
Wash hands thoroughly after handling the compound, even after removing gloves[1][3].
3. Disposal:
-
Dispose of all waste contaminated with this compound as hazardous waste in an approved waste disposal plant[1].
-
Contaminated disposable items such as gloves, absorbent pads, and empty vials should be placed in a designated, clearly labeled hazardous waste container[6].
-
Do not dispose of this compound down the drain or in general waste[1].
-
For syringes containing any residual volume of the drug, they must be disposed of as hazardous chemical waste in a designated bulk waste container, not in a sharps container[6].
Emergency Procedures
Immediate and appropriate action during an emergency is critical to mitigate exposure and environmental contamination.
Spill Response:
-
In the event of a spill, immediately evacuate the area and alert others.
-
Don full personal protective equipment before re-entering the area to clean the spill[1].
-
Avoid breathing any vapors, mist, or dust from the spilled material[1].
-
Contain the spill using an absorbent material such as diatomite or universal binders[1].
-
Collect the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste disposal[1].
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1].
Personnel Exposure:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse the mouth with water[1].
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention[1].
-
Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove any contaminated clothing and shoes[1].
The following diagram illustrates the workflow for responding to a this compound spill.
Caption: Workflow for handling a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
